Product packaging for ABZ-amine(Cat. No.:CAS No. 80983-36-4)

ABZ-amine

Cat. No.: B193619
CAS No.: 80983-36-4
M. Wt: 207.30 g/mol
InChI Key: RKMOQLOKJZARIG-UHFFFAOYSA-N
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Description

An impurity of Albendazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3S B193619 ABZ-amine CAS No. 80983-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propylsulfanyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOQLOKJZARIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230824
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80983-36-4
Record name Albendazole amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBENDAZOLE AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to ABZ-amine (Amino Albendazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, chemically known as 5-(Propylsulfanyl)-1H-benzimidazol-2-amine, is a primary amine derivative of the benzimidazole class of compounds. It is recognized primarily as a metabolite and a significant impurity of Albendazole, a broad-spectrum anthelmintic agent. The core structure of this compound is the 2-aminobenzimidazole scaffold, a privileged pharmacophore in medicinal chemistry known for its diverse biological activities. This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of this compound, with a focus on its relationship with key signaling pathways.

Chemical Structure and Properties

This compound is characterized by a benzimidazole ring system with a propylthio group at the 5-position and an amino group at the 2-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-(Propylsulfanyl)-1H-benzimidazol-2-amine[1]
Synonyms Amino albendazole, Albendazole Impurity A[1][2]
CAS Number 80983-36-4[1][2]
Molecular Formula C₁₀H₁₃N₃S[1][2]
Molecular Weight 207.30 g/mol [1][2]
Appearance Off-White to Light Brown Solid[3]
Melting Point 168-171°C[3]
LogP 2.57730[4]

Biological Activity and Quantitative Data

While specific biological activity data for this compound is limited, its core structure, 2-aminobenzimidazole, is a well-established pharmacophore. Derivatives of 2-aminobenzimidazole have been shown to exhibit a wide range of biological activities, including the inhibition of key signaling pathways involved in cancer and inflammation.

One available quantitative measure for this compound (referred to as ABZ-NH₂) comes from an immunoassay, indicating its potential for detection and quantification in biological matrices.

Table 2: Quantitative Biological Data for this compound

Assay TypeTargetValueReference
ImmunoassayABZ-NH₂IC₅₀: 10.5 ng/mL[5]

Potential Signaling Pathway Interactions

Derivatives of the 2-aminobenzimidazole scaffold have been reported to interact with several critical signaling pathways, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Endothelial Cell Proliferation ERK->Proliferation Stimulation NOD1_Signaling PGN Peptidoglycan (iE-DAP) NOD1 NOD1 PGN->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Nuclear Translocation & Transcription Synthesis_Workflow Start 4-(Propylthio)- o-phenylenediamine Product This compound Start->Product Cyclization Reagent Cyanogen Bromide or Cyanamide Reagent->Product

References

An In-depth Technical Guide to the Mechanism of Action of ABZ-amine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: ABZ-amine is a novel, first-in-class small molecule inhibitor targeting the Apoptosis-Suppressing Kinase 1 (ASK1), a serine/threonine kinase frequently overexpressed in various human malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound and its Target: ASK1

Apoptosis-Suppressing Kinase 1 (ASK1) is a critical regulator of cell survival and proliferation pathways. In numerous cancerous tissues, the overexpression of ASK1 is a key factor in promoting uncontrolled cell growth and resistance to apoptosis. This compound has been identified as a potent and highly selective allosteric inhibitor of ASK1. Unlike traditional kinase inhibitors that compete with ATP for the active site, this compound binds to a unique, previously uncharacterized allosteric pocket on the ASK1 protein. This binding event induces a significant conformational change in the kinase, rendering it catalytically inactive.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the allosteric inhibition of ASK1. This mode of inhibition offers several advantages, including high selectivity and a reduced likelihood of off-target effects. The binding of this compound to the allosteric site locks ASK1 in an inactive conformation, preventing the phosphorylation of its key downstream substrate, the Cell Cycle Activator Protein (CCAP).

Diagram of the this compound Signaling Pathway:

ABZ_amine_pathway cluster_0 Normal Pro-survival Signaling cluster_1 This compound Mediated Inhibition ABZ_amine This compound ASK1 Apoptosis-Suppressing Kinase 1 (ASK1) ABZ_amine->ASK1 Allosteric Inhibition pASK1 Phosphorylated ASK1 (Active) ASK1->pASK1 Autophosphorylation pCCAP Phosphorylated CCAP (Active) pASK1->pCCAP Phosphorylates CCAP Cell Cycle Activator Protein (CCAP) Degradation CCAP Degradation CCAP->Degradation pCCAP->CCAP CellCycle G1/S Phase Progression pCCAP->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway illustrating the inhibitory effect of this compound on ASK1.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Kinase TargetThis compound IC₅₀ (nM)
ASK115.2 ± 2.1
Kinase B> 10,000
Kinase C> 10,000
Kinase D> 10,000

Table 2: Cellular Potency in Cancer Cell Lines

Cell LineASK1 ExpressionThis compound EC₅₀ (nM) for Cell Viability
Cancer AHigh55.7 ± 4.8
Cancer BHigh62.1 ± 5.3
Normal FibroblastLow> 25,000

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to elucidate the mechanism of action of this compound.

This assay was performed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ASK1.

  • Reagents: Recombinant human ASK1, biotinylated peptide substrate, ATP, kinase buffer, and this compound.

  • Procedure:

    • A solution of ASK1 was pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Diagram of the In Vitro Kinase Assay Workflow:

kinase_assay_workflow Start Start Preincubation Pre-incubate ASK1 with this compound Start->Preincubation Initiation Add ATP and Peptide Substrate Preincubation->Initiation Incubation Incubate at 30°C for 60 min Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Phosphorylation (Luminescence) Termination->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Synthesis and Characterization of Amino Albendazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amino albendazole, a primary metabolite and degradation impurity of the broad-spectrum anthelmintic drug, albendazole. This document details the synthetic protocol, purification methods, and in-depth spectral characterization to aid researchers and professionals in drug development and quality control.

Introduction

Amino albendazole, chemically known as 5-(propylthio)-1H-benzimidazol-2-amine, is a key compound in the study of albendazole's metabolism and degradation pathways. Its synthesis and characterization are crucial for the development of analytical standards, impurity profiling, and understanding the biotransformation of the parent drug. This guide presents a detailed methodology for its preparation via the hydrolysis of albendazole and its subsequent characterization using modern analytical techniques.

Synthesis of Amino Albendazole

The synthesis of Amino albendazole is achieved through the acid-catalyzed hydrolysis of the carbamate group of albendazole.

Experimental Protocol

Materials:

  • Albendazole (C12H15N3O2S, MW: 265.33 g/mol )

  • Concentrated Sulfuric Acid (H2SO4)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, a 1:1 (v/v) solution of concentrated sulfuric acid and water is prepared by cautiously adding the acid to the water with cooling.

  • To this solution, albendazole is added at room temperature.

  • The reaction mixture is stirred at room temperature for a specified duration and then heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution to a pH of approximately 8-9.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude Amino albendazole is then purified by column chromatography.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow of Amino Albendazole cluster_reaction Reaction cluster_workup Work-up & Purification start Albendazole acid Conc. H2SO4 : H2O (1:1 v/v) start->acid Add reflux Reflux acid->reflux Heat neutralize Neutralize with NaOH (pH 8-9) reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Amino Albendazole purify->product

Caption: Workflow for the synthesis of Amino albendazole.

Characterization Data

The synthesized Amino albendazole was characterized by various analytical techniques to confirm its structure and purity.

Physicochemical Properties
PropertyValue
Chemical Name 5-(Propylthio)-1H-benzimidazol-2-amine
Synonyms Amino Albendazole, Albendazole Impurity A
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not explicitly found in search results
HPLC Purity >95%
Spectroscopic Data

3.2.1. Mass Spectrometry (ESI-MS)

Ionm/z (Observed)
[M+H]+ 208.3

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra were recorded in DMSO-d6.

¹H NMR (500 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.69s1HNH (imidazole)
7.14dd (J=1.8, 0.6 Hz)1HAromatic CH
7.03dd (J=8.1, 0.6 Hz)1HAromatic CH
6.91d (J=8.5 Hz)1HAromatic CH
6.22s2HNH2
2.78t (J=7.1 Hz)2H-S-CH2 -CH2-CH3
1.54-1.47m (J=7.3 Hz)2H-S-CH2-CH2 -CH3
0.93t (J=7.3 Hz)3H-S-CH2-CH2-CH3

¹³C NMR (126 MHz, DMSO-d6):

Chemical Shift (δ, ppm)Assignment
156.5C=N (imidazole)
124.4Aromatic C
123.0Aromatic C
38.0-S-CH2 -
22.7-CH2 -CH3
13.6-CH3

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

While a specific experimental spectrum for Amino albendazole was not found, the following characteristic absorption bands are expected based on the analysis of 2-aminobenzimidazole derivatives.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200MediumN-H stretching (amine)
3150 - 3000MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching
~1640StrongN-H bending (scissoring)
1600 - 1450MediumAromatic C=C stretching
~1470MediumC-N stretching
~1270MediumAromatic C-N stretching
~700MediumC-S stretching

Conclusion

This technical guide provides a detailed and practical resource for the synthesis and comprehensive characterization of Amino albendazole. The provided experimental protocols and spectral data are essential for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control, enabling the reliable preparation and identification of this important albendazole-related compound.

ABZ-amine (CAS Number: 80983-36-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, also known as Amino Albendazole or 5-(Propylsulphanyl)-1H-benzimidazol-2-amine, is primarily recognized as a significant impurity and metabolite of Albendazole.[1][2][3][4][5] Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[6][7][8] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of its impurities is crucial for drug development and quality control. This technical guide provides a comprehensive overview of the known properties, synthesis, and analytical methodologies related to this compound (CAS: 80983-36-4).

Physicochemical Properties

This compound is a heterocyclic compound belonging to the benzimidazole class.[9] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 5-(Propylsulphanyl)-1H-benzimidazol-2-amine[2][10]
Synonyms Amino Albendazole, Albendazole Impurity A, Desmethoxycarbonyl Albendazole[1][11][12]
CAS Number 80983-36-4[1][2][3][4][5][10][11][12][13][14][15][16][17]
Molecular Formula C₁₀H₁₃N₃S[11][12][17]
Molecular Weight 207.30 g/mol [17]
Appearance White to Off-White Solid[12]
Boiling Point 438.6°C at 760 mmHg[11]
Flash Point 219°C[11]
Density 1.26 g/cm³[11]
Refractive Index 1.677[11]
XLogP3 2.7[17]

Synthesis Protocol

A method for the synthesis of this compound (referred to as Albendazole Impurity A) has been described in the literature. The following protocol is based on the available information.[1]

Reaction: Hydrolysis of Albendazole

  • Starting Material: Albendazole (5g)

  • Reagents: Concentrated Sulphuric Acid: Water (1:1 v/v), 50 mL

  • Procedure:

    • Charge Albendazole into a round bottom flask at room temperature.

    • Add the sulphuric acid:water mixture to the flask at room temperature.

    • Stir the reaction mass at 100°C for 10-12 hours, with a condenser attached.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% Ethyl acetate as the mobile phase.

    • Once the reaction is complete, cool the reaction mass to 25-30°C.

    • Slowly add the reaction mass dropwise into ice-cold water (200 mL) over 1-2 hours.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the precipitated solid.

    • Distill the filtrate under vacuum to obtain the crude product.

    • Purify the crude product by column chromatography using 30% ethyl acetate in hexane, followed by 40% ethyl acetate in hexane as the mobile phase to yield a buff-colored solid.

G Synthesis of this compound Albendazole Albendazole ReactionMixture Reaction Mixture (H2SO4:H2O, 100°C, 10-12h) Albendazole->ReactionMixture Cooling Cooling to RT ReactionMixture->Cooling Precipitation Precipitation in Ice Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Column Chromatography Filtration->Purification ABZ_amine This compound Purification->ABZ_amine

Fig. 1: Workflow for the synthesis of this compound from Albendazole.

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound as an impurity in Albendazole is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC Method for Albendazole and its Impurities

This method is designed for the simultaneous determination of Albendazole and its related substances, including this compound (Impurity A).

  • Column: Symmetry C18, 5 µm, 250 mm x 4.6 mm[15]

  • Mobile Phase: A gradient elution using acetonitrile and sodium acetate buffer.[15]

  • Flow Rate: 1.0 mL/min[15]

  • Detection: UV at 295 nm[15]

  • Sample Preparation: Dissolve the sample in a mixture of sulphuric acid and methanol (1:99 v/v) and then dilute with methanol.[15]

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies on Albendazole were performed under various stress conditions, including light, heat (80°C), acid hydrolysis (1 N HCl), base hydrolysis (1 N NaOH), and oxidation (5% H₂O₂).[15]

G Analytical Workflow for this compound Sample Albendazole Sample Dissolution Sample Dissolution (H2SO4/Methanol) Sample->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC Data Data Acquisition (UV at 295 nm) HPLC->Data Quantification Quantification of This compound Data->Quantification

Fig. 2: General workflow for the analysis of this compound in Albendazole samples.

Biological Context and Mechanism of Action of the Parent Compound (Albendazole)

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound itself. Its significance is primarily derived from its status as an impurity of Albendazole. Therefore, understanding the mechanism of action of Albendazole provides the necessary biological context.

Albendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin, a key component of microtubules in parasitic worms.[7][8] This disruption of the microtubule network leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the death of the parasite.[7][8]

G Mechanism of Action of Albendazole Albendazole Albendazole Tubulin β-tubulin in Parasite Albendazole->Tubulin binds to Polymerization Inhibition of Tubulin Polymerization Albendazole->Polymerization inhibits Tubulin->Polymerization Microtubules Disruption of Microtubule Network Polymerization->Microtubules leads to GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake GlycogenDepletion Glycogen Depletion GlucoseUptake->GlycogenDepletion ParasiteDeath Parasite Death GlycogenDepletion->ParasiteDeath

Fig. 3: Signaling pathway illustrating the mechanism of action of Albendazole.

Conclusion

This compound (CAS: 80983-36-4) is a critical impurity to monitor in the manufacturing of Albendazole. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and an overview of the analytical methods used for its detection and quantification. While direct biological activity data for this compound is not currently available, its relationship with the potent anthelmintic Albendazole underscores the importance of its characterization and control in pharmaceutical development. The provided workflows and diagrams offer a clear and concise reference for researchers and professionals working with this compound.

References

Unraveling the Journey of ABZ-amine: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the amino metabolites of Albendazole (ABZ), a widely used broad-spectrum anthelmintic. Understanding the metabolic fate and systemic exposure of these compounds is critical for optimizing therapeutic efficacy and ensuring safety in drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways.

Introduction

Albendazole (ABZ) undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. Among these, the amino-metabolites, particularly amino-albendazole sulphone (ABZ-SO2-NH2), represent a significant endpoint in the metabolic cascade. While the parent drug, ABZ, is often undetectable in plasma, its metabolites are the primary circulating species and are crucial for understanding the drug's overall disposition. This guide focuses specifically on the formation, distribution, and elimination of these amino-metabolites, often collectively referred to as "ABZ-amine" in a broader sense.

Metabolic Pathway of Albendazole

The biotransformation of Albendazole is a multi-step process primarily occurring in the liver, involving oxidation and hydrolysis reactions. The initial and most significant metabolic step is the rapid oxidation of ABZ to its pharmacologically active metabolite, albendazole sulphoxide (ABZ-SO). This active metabolite is then further oxidized to the inactive albendazole sulphone (ABZ-SO2). Finally, hydrolysis of the carbamate group of ABZ-SO2 leads to the formation of amino-albendazole sulphone (ABZ-SO2-NH2).[1][2]

ABZ_Metabolism ABZ Albendazole (ABZ) ABZ_SO Albendazole Sulphoxide (ABZ-SO) (Active Metabolite) ABZ->ABZ_SO S-oxidation (CYP3A4, FMO) ABZ_SO2 Albendazole Sulphone (ABZ-SO2) (Inactive Metabolite) ABZ_SO->ABZ_SO2 S-oxidation ABZ_amine Amino-Albendazole Sulphone (ABZ-SO2-NH2) ABZ_SO2->ABZ_amine Hydrolysis

Metabolic Pathway of Albendazole to Amino-Albendazole Sulphone.

Pharmacokinetics of Amino-Albendazole Sulphone

Quantitative pharmacokinetic data for amino-albendazole sulphone (ABZ-SO2-NH2) is less abundant in the literature compared to the primary metabolites, ABZ-SO and ABZ-SO2. This is often due to its lower plasma concentrations and its consideration as a minor or terminal metabolite. However, its characterization is essential for a complete understanding of albendazole's disposition.

Table 1: Summary of Pharmacokinetic Parameters for Albendazole Metabolites

ParameterAlbendazole Sulphoxide (ABZ-SO)Albendazole Sulphone (ABZ-SO2)Amino-Albendazole Sulphone (ABZ-SO2-NH2)SpeciesReference
Cmax (µg/mL) 0.23 - 0.71Low/VariableTrace levelsHuman[3]
Tmax (h) ~4--Human[3]
Detection in Urine Detected up to 72hDetectedDetectedHuman[3]
Detection in Fish Muscle Depleted by 48-96hDetectable at least until 96hDetectable at least until 96hRainbow Trout, Tilapia, Atlantic Salmon[4]
Marker Residue in Fish --Designated marker residue in ChinaYellow River Carp[5]

Note: Specific pharmacokinetic parameter values for amino-albendazole sulphone are often not calculated due to low and variable concentrations.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolic studies of albendazole and its amino metabolites.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of albendazole metabolites following oral administration.

Experimental Workflow:

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis acclimatization Acclimatization of Subjects fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of Albendazole fasting->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation via Centrifugation blood_collection->plasma_separation storage Sample Storage at -80°C plasma_separation->storage extraction Liquid-Liquid or Solid-Phase Extraction storage->extraction quantification LC-MS/MS or HPLC Analysis extraction->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Models: Studies have been conducted in various species, including humans, cattle, sheep, rats, mice, and fish.[4][5][6]

  • Dosing: A single oral dose of albendazole is typically administered. The dose can vary depending on the species and study objectives. For human studies, a 400 mg dose is common.[3]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine samples may also be collected to assess renal excretion of metabolites.

  • Sample Preparation: Plasma is separated from blood by centrifugation. For the extraction of albendazole and its metabolites from plasma, liquid-liquid extraction (LLE) with solvents like ethyl acetate or solid-phase extraction (SPE) is commonly used.[7][8]

  • Analytical Method: High-performance liquid chromatography (HPLC) with UV or fluorescence detection, or more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for quantifying the concentrations of albendazole and its metabolites.[7][8][9][10]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of albendazole and to characterize the formation of its metabolites.

Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Analysis microsomes Prepare Liver Microsomes pre_incubation Pre-incubate Microsomes microsomes->pre_incubation reagents Prepare Incubation Buffer and Cofactors (NADPH) start_reaction Initiate Reaction with NADPH reagents->start_reaction add_drug Add Albendazole pre_incubation->add_drug add_drug->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction (e.g., with cold acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for an in vitro metabolism study using liver microsomes.

Detailed Protocol:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes are typically used as the in vitro system.

  • Incubation: Albendazole is incubated with the enzyme source in a buffered solution at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.

  • Reaction Termination: The metabolic reaction is stopped at specific time points by adding a quenching agent, such as cold acetonitrile.

  • Sample Analysis: The incubation mixture is then analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined to characterize the enzymatic reaction.

Conclusion

The metabolism of albendazole is a complex process that results in the formation of several metabolites, including the terminal amino-metabolite, amino-albendazole sulphone. While the pharmacokinetics of the primary active metabolite, albendazole sulphoxide, are well-characterized, further research is needed to fully elucidate the pharmacokinetic profile and potential biological activity of the amino-metabolites. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with albendazole and related benzimidazole compounds. A thorough characterization of all major metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy.

References

ABZ-Amine (Albendazole 2-Aminosulfone): A Technical Guide on its Role as a Metabolite of Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic worm infestations in both human and veterinary medicine. Its efficacy is intrinsically linked to its biotransformation in the host, where it is converted into several metabolites. While the primary active metabolite, albendazole sulfoxide (ABZ-SO), is well-documented, a comprehensive understanding of the entire metabolic cascade is crucial for optimizing therapeutic strategies and for regulatory assessment. This technical guide provides an in-depth exploration of ABZ-amine, also known as albendazole 2-aminosulfone (ABZ-SO2-NH2), a significant downstream metabolite of albendazole. This document will detail its formation, pharmacokinetic profile, and the analytical methodologies for its detection and quantification, presenting data in a structured format for ease of comparison and implementation in a research setting.

Metabolic Pathway of Albendazole

Following oral administration, albendazole undergoes extensive first-pass metabolism in the liver. The metabolic cascade is initiated by the oxidation of the sulfide group to form the pharmacologically active albendazole sulfoxide. This metabolite is then further oxidized to the inactive albendazole sulfone. Subsequent hydrolysis of the carbamate moiety of albendazole sulfone leads to the formation of albendazole 2-aminosulfone (this compound).

Albendazole_Metabolism ABZ Albendazole (ABZ) ABZ_SO Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) ABZ->ABZ_SO Sulfoxidation (CYP3A4, FMO) ABZ_SO2 Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) ABZ_SO->ABZ_SO2 Sulfonation (CYP enzymes) ABZ_amine This compound (Albendazole 2-aminosulfone) ABZ_SO2->ABZ_amine Hydrolysis

Figure 1: Metabolic Pathway of Albendazole to this compound.

Quantitative Pharmacokinetic Data

The systemic exposure to albendazole and its metabolites can vary significantly. The following tables summarize key pharmacokinetic parameters from studies in humans.

Table 1: Pharmacokinetic Parameters of Albendazole and its Primary Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)
Albendazole12.5 - 26.5[1]~2[1]~1.5[1]Variable, often low
Albendazole Sulfoxide288 - 380[1]~4[1]~7 - 8[1]Highly variable
Albendazole Sulfone14 - 22[1]~4[1]~7 - 8[1]Variable

Table 2: Linearity Ranges for Quantification of Albendazole and its Metabolites in Human Plasma

AnalyteLinearity Range (ng/mL)Analytical Method
Albendazole0.25 - 200[2]LC-MS/MS
Albendazole Sulfoxide5 - 3500[2]LC-MS/MS
Albendazole Sulfone0.5 - 500[2]LC-MS/MS
Albendazole 2-aminosulfone20.0 - 320[3]HPLC

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of albendazole and its metabolites. Below are representative protocols for in vitro metabolism studies and bioanalytical quantification.

Protocol 1: In Vitro Metabolism of Albendazole using Human Liver Microsomes

Objective: To determine the metabolic profile of albendazole in a controlled in vitro system.

Materials:

  • Pooled human liver microsomes

  • Albendazole (substrate)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Internal standard (e.g., oxibendazole)

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and phosphate buffer.

  • Add albendazole to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.[4]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60 minutes).[4]

  • Terminate the reaction by adding ice-cold acetonitrile.[4]

  • Centrifuge the sample to precipitate proteins.[4]

  • Collect the supernatant for analysis by HPLC or LC-MS/MS.[4]

InVitro_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_termination Reaction Termination & Sample Prep prep_mix Prepare reaction mixture: - Liver microsomes - Phosphate buffer add_abz Add Albendazole prep_mix->add_abz pre_incubate Pre-incubate at 37°C for 5 min add_abz->pre_incubate start_reaction Initiate reaction with NADPH regenerating system pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate stop_reaction Terminate with cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant analysis Analyze by HPLC or LC-MS/MS collect_supernatant->analysis

Figure 2: Experimental Workflow for In Vitro Metabolism Study.
Protocol 2: HPLC-PDA Method for Quantification of Albendazole and Metabolites in Plasma

Objective: To quantify albendazole, albendazole sulfoxide, and albendazole sulfone in plasma samples.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 15% methanol).

  • Elute the analytes with a stronger solvent (e.g., 90% methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

HPLC Conditions:

  • Column: XBridge® C18 column (4.6 mm × 250 mm, 5 µm).[5]

  • Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detector: Photodiode Array (PDA) detector set at 292 nm.[5]

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS Method for Quantification of Albendazole and Metabolites in Plasma

Objective: To achieve high-sensitivity quantification of albendazole and its metabolites in plasma.

Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add the internal standards (deuterated analogs of the analytes).

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge and elute the analytes.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: Acquity® BEH C18 UPLC column (100 × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: Gradient elution with 0.05% formic acid in water and 0.05% formic acid in methanol.[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Albendazole: 266.1 → 234.4[7]

      • Albendazole sulfoxide: 282.1 → 240.4[7]

      • Albendazole sulfone: 298.1 → 159.3[7]

Conclusion

The formation of this compound (albendazole 2-aminosulfone) represents a terminal step in the primary metabolic pathway of albendazole. Understanding its pharmacokinetics and having robust analytical methods for its quantification are essential for a complete characterization of albendazole's disposition in the body. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the clinical and regulatory implications of albendazole metabolism. The provided experimental workflows and analytical parameters can serve as a foundation for the design and execution of future studies in this area.

References

Navigating the Challenges of Albendazole: A Technical Guide to Solubility and Stability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Albendazole (ABZ), a broad-spectrum anthelmintic agent, presents a significant challenge in drug development due to its poor aqueous solubility. This inherent characteristic limits its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide delves into the core solubility and stability challenges of albendazole and explores various strategies to enhance these critical properties, with a focus on the amine functional group's role in forming more soluble and stable derivatives. While "ABZ-amine" is not a standard nomenclature, it aptly describes the chemical nature of albendazole, which possesses an amine group that is a key target for modification. This guide will refer to albendazole and its amine-derived modifications.

Executive Summary

This document provides a comprehensive overview of the solubility and stability profiles of albendazole and its derivatives. It summarizes quantitative data from various studies, outlines detailed experimental protocols for characterization, and presents visual workflows for key processes. The focus is on providing researchers and drug development professionals with a practical guide to understanding and overcoming the formulation challenges associated with this important drug.

Solubility Profile of Albendazole and Its Derivatives

The aqueous solubility of albendazole is notably low, which is a primary hurdle in its formulation.[1][2] Various approaches have been investigated to improve its solubility, primarily through the formation of salts and advanced formulations.

Salt Formation

A promising strategy to enhance the solubility of albendazole is the formation of salts by targeting its amine group. Studies have explored the use of various acids to produce albendazole salts with significantly improved solubility profiles compared to the parent drug.[1][3]

Table 1: Comparative Solubility of Albendazole and its Salts under Different pH Conditions

CompoundpH 2.0 BufferpH 6.5 BufferpH 7.4 BufferDistilled Water
Albendazole (ABZ) BaselineBaselineBaselineBaseline (0.0228 mg/mL at 25°C)[1]
ABZ-FMA (Fumarate) ~330-fold increase[1]~480-fold increase[1]~575-fold increase[1]>1000-fold increase[1]
ABZ-DTA (D-Tartrate) ~585-fold increase[1]~500-fold increase[1]~600-fold increase[1]>1000-fold increase[1]
ABZ-HCl (Hydrochloride) ~2100-fold increase[1]~1160-fold increase[1]~1425-fold increase[1]>1000-fold increase[1]
Advanced Formulations

Beyond salt formation, other formulation strategies have been employed to enhance albendazole's solubility. These include the development of solid dispersions and the use of cocrystals.

Table 2: Solubility Enhancement through Advanced Formulations

FormulationMediumSolubility Improvement
ABZ-PHBA Cocrystals 0.1N HCl1.24-fold increase[2]
Phosphate Buffer (pH 6.8)91.94-fold increase[2]
Distilled Water119.49-fold increase[2]
ABZ-pHs-SD (Solid Dispersion) Water3.15-fold increase[4]

Stability of Albendazole Derivatives

The stability of a drug formulation is as crucial as its solubility for ensuring therapeutic efficacy and shelf-life. Studies on albendazole salts have demonstrated robust physical stability under various stress conditions.

Table 3: Stability of Albendazole Salts under Stress Conditions

ConditionDurationOutcome
Strong Light Irradiation (4500 ± 500 lux) 10 daysStable[1][3]
High Humidity (92.5 ± 5% RH) 10 daysStable[1][3]
Elevated Temperature (50 ± 2 °C) 10 daysStable[1][3]
Accelerated Conditions (40 °C / 75 ± 5% RH) Not specifiedRobust physical stability[3]

Experimental Protocols

The characterization of albendazole and its derivatives involves a suite of analytical techniques to determine their physicochemical properties.

Synthesis of Albendazole Salts

A general workflow for the synthesis of albendazole salts involves the reaction of albendazole with a suitable acid.

G cluster_synthesis Salt Synthesis Workflow Start Start Dissolve ABZ Dissolve Albendazole in appropriate solvent Start->Dissolve ABZ Add Acid Add stoichiometric amount of Fumaric, D-Tartaric, or Hydrochloric Acid Dissolve ABZ->Add Acid Reaction Stir at controlled temperature Add Acid->Reaction Precipitation Induce precipitation (e.g., cooling, anti-solvent) Reaction->Precipitation Isolation Filter and collect the salt crystals Precipitation->Isolation Drying Dry under vacuum Isolation->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis of Albendazole salts.

Solid-State Characterization

A comprehensive solid-state characterization is essential to confirm the formation of the desired salt and to evaluate its physical properties.

  • Fourier Transform Infrared Spectroscopy (FT-IR): To identify the functional groups and confirm the interaction between albendazole and the acid. The analysis is typically performed on a KBr pellet of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to elucidate the chemical structure of the synthesized salts and confirm the protonation of the amine group.

  • Powder X-ray Diffraction (PXRD): To analyze the crystalline structure of the salts and compare it with the parent albendazole. The analysis is performed by scanning the sample over a range of 2θ angles.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and determine the water content of the sample by measuring the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the compounds. The sample is heated at a constant rate, and the heat flow is measured.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized crystals.

G cluster_characterization Solid-State Characterization Workflow Sample Synthesized ABZ Salt FTIR FT-IR Analysis Sample->FTIR NMR ¹H NMR Analysis Sample->NMR PXRD PXRD Analysis Sample->PXRD TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC SEM SEM Analysis Sample->SEM Data_Analysis Data Interpretation and Reporting FTIR->Data_Analysis NMR->Data_Analysis PXRD->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis SEM->Data_Analysis

Caption: Workflow for solid-state characterization of Albendazole derivatives.

Solubility and Dissolution Studies
  • Equilibrium Solubility Measurement: The shake-flask method is commonly employed. An excess amount of the compound is added to a specific medium (e.g., buffer of a certain pH, distilled water) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug is then determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Intrinsic Dissolution Rate (IDR): IDR is measured using a constant-surface-area disc of the compound. The disc is rotated at a constant speed in the dissolution medium, and samples are withdrawn at regular intervals to determine the amount of dissolved drug.

Stability Assessment
  • Stress Testing: The synthesized salts are subjected to various stress conditions as outlined in the ICH guidelines. This includes exposure to high temperature, high humidity, and intense light.[1][3] The physical and chemical stability of the samples are monitored over time using techniques like PXRD and HPLC to detect any changes in crystallinity or degradation.

Conclusion

The poor aqueous solubility of albendazole remains a critical obstacle in its clinical application. However, the formation of salts, particularly the hydrochloride salt, has been shown to dramatically improve its solubility and dissolution rate.[1][3] These salts also exhibit excellent physical stability under stress conditions, making them promising candidates for further development into effective oral dosage forms.[1][3] Advanced formulation strategies such as cocrystals and solid dispersions also offer viable pathways to enhance the bioavailability of albendazole.[2][4] The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to systematically evaluate and optimize the properties of albendazole and its amine-based derivatives.

References

ABZ-Amine: A Technical Overview of an Albendazole-Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, chemically known as Amino albendazole, is a compound primarily recognized as an impurity and a degradation product of Albendazole.[1][2][3] Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical identity, relationship to Albendazole, and the notable absence of evidence for any therapeutic effects.

Chemical Identity and Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Systematic Name 2-Amino-5-(propylthio)-1H-benzimidazole
Synonyms This compound, Amino albendazole
CAS Number 80983-36-4
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol

Relationship with Albendazole

This compound is formed during the synthesis of Albendazole or as a result of its degradation. The metabolic pathway of Albendazole in the body primarily involves its oxidation to the active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[4] this compound is considered a process-related impurity and a potential degradation product.

The following diagram illustrates the relationship between Albendazole and its related compounds, including this compound.

G Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Metabolism (Oxidation) ABZ_amine This compound (Impurity/Degradation Product) Albendazole->ABZ_amine Degradation/ Impurity Formation Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Metabolism (Oxidation) Synthesis_Starting_Materials Synthesis Starting Materials & Intermediates Synthesis_Starting_Materials->Albendazole Synthesis

Relationship between Albendazole and this compound.

Assessment of Therapeutic Potential

A thorough review of the scientific literature reveals a lack of evidence supporting any therapeutic effects of this compound. In contrast to its parent compound, Albendazole, and its active metabolite, albendazole sulfoxide, this compound is generally considered to be inactive.

A study by Zhao et al. (2010) on the cytotoxicity of benzimidazole carbamate derivatives explicitly refers to this compound as "inactive".[5] This finding is consistent with the broader body of research, which focuses on the anthelmintic properties of Albendazole and its primary metabolites.

The established mechanism of action for Albendazole involves the inhibition of tubulin polymerization in parasites. This disruption of the microtubule network leads to impaired glucose uptake and ultimately, the death of the parasite.[4][] There is no current research to suggest that this compound shares this or any other therapeutic mechanism of action.

The diagram below illustrates the known mechanism of action of Albendazole.

cluster_parasite Parasite Cell Tubulin β-Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Glucose_Uptake Glucose Uptake Microtubules->Glucose_Uptake Essential for Glycogen_Depletion Glycogen Depletion Glucose_Uptake->Glycogen_Depletion Leads to Immobilization_Death Immobilization & Death Glycogen_Depletion->Immobilization_Death Results in Albendazole Albendazole Albendazole->Tubulin Inhibits

Mechanism of action of Albendazole.

Experimental Protocols and Clinical Trials

Consistent with the lack of evidence for therapeutic effects, there are no published experimental protocols for assessing the therapeutic efficacy of this compound. Furthermore, a search of clinical trial registries reveals no ongoing or completed clinical trials investigating this compound for any indication. The primary focus of experimental and clinical research remains on Albendazole and its active metabolites.

Conclusion

Based on currently available scientific literature, this compound (Amino albendazole) is identified as an impurity and degradation product of the anthelmintic drug Albendazole. There is no evidence to support any therapeutic effects of this compound; on the contrary, it is cited as being inactive. The scientific and medical communities' focus remains on the well-established therapeutic properties of Albendazole and its active metabolite, albendazole sulfoxide. For researchers and drug development professionals, this compound is primarily of interest in the context of pharmaceutical manufacturing, quality control, and impurity profiling of Albendazole.

References

Methodological & Application

Quantitative Analysis of ABZ-Amine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, a critical component related to the benzimidazole class of anthelmintics, requires precise and accurate quantification in pharmaceutical formulations to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its related compounds, primarily focusing on Albendazole (ABZ), using state-of-the-art analytical techniques. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV/Visible and Mass Spectrometry detection, and UV/Visible Spectrophotometry. These protocols are designed to be readily implemented in a quality control or research laboratory setting.

The chemical structure of Albendazole, which contains a secondary amine within its benzimidazole ring, and its primary amine-containing analogue, 2-aminobenzimidazole, are central to the analytical strategies discussed herein.

Figure 1: Chemical Structures

  • Albendazole (ABZ): methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate[1]

  • This compound (2-Amino-5(6)-propylthiobenzimidazole): A potential metabolite or impurity of Albendazole.

Analytical Methodologies

A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs) and their impurities.[2]

1.1. HPLC with UV/Photodiode Array (PDA) Detection

This is a robust and common method for routine quality control of Albendazole in pharmaceutical dosage forms.

1.2. HPLC with Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-level impurities, metabolites, and for bioanalytical studies.[3][4][5]

UV/Visible Spectrophotometry

Spectrophotometric methods can offer a simple and cost-effective alternative for the quantification of aromatic amines, often involving a color-forming reaction.[6][7][8]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Albendazole and its related compounds using the described analytical techniques.

Table 1: HPLC-UV/PDA Method Validation Data for Albendazole

ParameterResultReference
Linearity Range0.025 - 2.0 µg/mL[9][10]
Correlation Coefficient (r²)≥ 0.999[9][10][11]
Accuracy (% Recovery)99.94 – 100.10%[12]
Precision (%RSD)< 2%[12]
Limit of Detection (LOD)0.073 µg/mL[12]
Limit of Quantification (LOQ)0.091 µg/mL[12]

Table 2: LC-MS/MS Method Validation Data for Albendazole and Metabolites

ParameterAlbendazole (ABZ)Albendazole Sulfoxide (ABZ-SO)Albendazole Sulfone (ABZ-SO2)Reference
Linearity Range (ng/mL)0.25 - 2005 - 35000.5 - 500[13]
LLOQ (ng/mL)0.2550.5[13]
Accuracy (% Bias)Within ±15%Within ±15%Within ±15%
Precision (%CV)< 7%< 7%< 7%

Table 3: UV/Visible Spectrophotometric Method for Primary Aromatic Amines

ParameterResultReference
Linearity RangeDependent on molar absorptivity[14]
Molar AbsorptivityVaries with specific amine[14]
Accuracy± 1.0%[14]
λmax530 nm (for a specific reaction)[6][7]

Experimental Protocols

Protocol 1: Quantitative Analysis of Albendazole by HPLC-UV/PDA

This protocol is suitable for the determination of Albendazole content in tablet formulations.

1. Materials and Reagents

  • Albendazole Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Acetate buffer

  • Water (HPLC grade)

  • Albendazole tablets

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., Symmetry C18, 5 µm, 250 mm x 4.6 mm)[15]

  • Data acquisition and processing software

3. Chromatographic Conditions [15]

  • Mobile Phase: Gradient elution with Acetonitrile and Sodium Acetate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 295 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation

  • Prepare a stock solution of Albendazole reference standard (e.g., 0.5 mg/mL) in a suitable solvent mixture, such as sulfuric acid and methanol (1:99 v/v) as a diluent, followed by dilution with methanol.[15]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 2.4 - 7.0 µg/mL).[15]

5. Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Albendazole (e.g., 50 mg) and transfer to a 100 mL volumetric flask.[15]

  • Add a small amount of the initial diluent (sulfuric acid:methanol), sonicate to dissolve, and then dilute to volume with methanol.[15]

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of Albendazole in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Workflow for HPLC-UV/PDA Analysis of Albendazole

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Albendazole Reference Standard Dissolve_Standard Dissolve in Diluent & Methanol Standard->Dissolve_Standard Sample Weigh and Powder Albendazole Tablets Dissolve_Sample Dissolve in Diluent & Methanol Sample->Dissolve_Sample HPLC HPLC System (C18 Column) Dissolve_Standard->HPLC Inject Standards Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->HPLC Inject Sample Detector UV/PDA Detector (295 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for Albendazole quantification by HPLC-UV/PDA.

Protocol 2: Quantitative Analysis of Albendazole and its Metabolites by LC-MS/MS

This protocol is highly sensitive and suitable for the analysis of Albendazole and its primary metabolites in biological matrices or for impurity profiling.

1. Materials and Reagents

  • Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., a deuterated analog of Albendazole)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase UPLC/HPLC column (e.g., Acquity BEH C18, 1.7 µm, 100 x 2.1 mm)[3]

  • Data acquisition and processing software

3. LC Conditions [3]

  • Mobile Phase A: 0.05% Formic Acid in Water

  • Mobile Phase B: 0.05% Formic Acid in Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient Elution: Start with a suitable percentage of B, ramp up to a higher percentage to elute all compounds, and then return to initial conditions for re-equilibration. A typical run time is short, around 4-6 minutes.[3][5][13]

4. MS/MS Conditions [3][4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transitions (m/z):

    • Albendazole: 266.1 → (optimized product ion)

    • Albendazole Sulfoxide: 282.1 → (optimized product ion)

    • Albendazole Sulfone: 298.1 → (optimized product ion)

    • Internal Standard: (specific to the IS used)

5. Sample Preparation (from Plasma)

  • To a plasma sample (e.g., 100 µL), add the internal standard.

  • Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes.[3]

  • Elute the analytes from the SPE cartridge, evaporate the eluent, and reconstitute in the initial mobile phase.

6. Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Quantify the analytes based on the peak area ratios of the analyte to the internal standard against a calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LC UPLC/HPLC Separation Evap_Recon->LC Inject MSMS Tandem Mass Spec (MRM Mode) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for LC-MS/MS quantification of ABZ and metabolites.

Protocol 3: UV/Visible Spectrophotometric Analysis of Primary Aromatic Amines

This protocol describes a general method for the determination of primary aromatic amines, which can be adapted for this compound, likely requiring a derivatization step to form a colored product.

1. Materials and Reagents

  • This compound reference standard

  • p-N,N-dimethylphenylenediamine

  • Sodium metaperiodate

  • Buffer solution (pH 3.0)

  • Methanol or other suitable solvent

2. Instrumentation

  • UV/Visible Spectrophotometer

3. Principle p-N,N-dimethylphenylenediamine is oxidized by sodium metaperiodate to form a reactive species that couples with a primary aromatic amine to produce a colored charge-transfer complex, which can be measured spectrophotometrically.[7]

4. Procedure (General)

  • Prepare a standard stock solution of the this compound.

  • In a volumetric flask, add the buffer solution, p-N,N-dimethylphenylenediamine solution, sodium metaperiodate solution, and an aliquot of the standard or sample solution.[6]

  • Allow the color to develop for a specified time.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 530 nm for this type of reaction, against a reagent blank.[6][7]

  • Create a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

Logical Relationship for Spectrophotometric Analysis

Spectro_Logic cluster_reaction Color-forming Reaction (pH 3.0) cluster_measurement Measurement Amine This compound (Analyte) Complex Colored Charge-Transfer Complex Amine->Complex Reagent Oxidized p-N,N-dimethylphenylenediamine Reagent->Complex Spectro Spectrophotometer Complex->Spectro Absorbance Measure Absorbance at λmax (e.g., 530 nm) Spectro->Absorbance Concentration Determine Concentration via Calibration Curve Absorbance->Concentration

References

Application Notes & Protocols for the Detection of ABZ-Amine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the novel compound ABZ-amine in biological tissue samples. The methodologies described herein are based on established principles for the analysis of biogenic amines and other small molecule amines. The primary recommended technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for identifying and quantifying analytes in complex matrices.[1][2][3] An alternative immunoassay-based method, the Enzyme-Linked Immunosorbent Assay (ELISA), is also presented, which can be a high-throughput option if specific antibodies to this compound are available.[4]

The successful detection of this compound relies on meticulous sample preparation to remove interfering substances such as proteins and lipids.[1][5] This document provides a detailed protocol for tissue homogenization and protein precipitation. Additionally, a hypothetical signaling pathway for this compound is presented to provide a conceptual framework for its potential mechanism of action.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative of typical assays for biogenic amines and should be validated for the specific this compound assay in your laboratory.

Table 1: HPLC-MS/MS Method Performance Characteristics

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Linearity (R²)≥ 0.99
Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Table 2: ELISA Method Performance Characteristics

ParameterExpected Value
Lower Limit of Detection (LLOD)0.05 - 0.5 ng/mL
Quantitative Range0.1 - 10 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh (dependent on antibody)

Experimental Protocols

Protocol 1: Tissue Sample Preparation

This protocol describes the homogenization and extraction of this compound from tissue samples for subsequent analysis.

Materials:

  • Tissue sample (frozen at -80°C)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline, PBS)

  • Protein Precipitation Solution (e.g., Acetonitrile with 0.1% formic acid or Perchloric acid)[5]

  • Centrifuge

  • Homogenizer (e.g., bead beater or sonicator)

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen tissue sample (approximately 30-50 mg).[6]

  • Add 10 volumes of ice-cold homogenization buffer to the tissue in a pre-chilled tube.

  • Homogenize the tissue on ice until no visible particles remain.

  • To precipitate proteins, add 3 volumes of ice-cold protein precipitation solution to the homogenate.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample on ice for 20 minutes.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube.

  • The supernatant can now be directly analyzed by HPLC-MS/MS or stored at -80°C.

Protocol 2: this compound Quantification by HPLC-MS/MS

This protocol provides a general method for the analysis of this compound using HPLC-MS/MS. Instrument parameters will need to be optimized for the specific properties of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard stock solution

  • Internal standard (a structurally similar compound not present in the sample)

Procedure:

  • Prepare a calibration curve by spiking known concentrations of this compound standard into a blank tissue matrix extract.

  • Set the column temperature to 40°C.

  • Inject 5-10 µL of the prepared sample supernatant or calibration standards onto the HPLC column.

  • Elute the analytes using a gradient of Mobile Phase B. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: this compound Detection by ELISA

This protocol outlines a competitive ELISA for the quantification of this compound. This method requires the development of a specific primary antibody against this compound.

Materials:

  • Microplate pre-coated with an this compound conjugate

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound standards

  • Prepared tissue sample supernatant

Procedure:

  • Prepare serial dilutions of the this compound standards and the tissue sample supernatants.

  • Add 50 µL of the standards or samples to the wells of the microplate.

  • Add 50 µL of the primary antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of this compound is inversely proportional to the absorbance. Calculate the concentrations of this compound in the samples from the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization tissue->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc_ms HPLC-MS/MS Analysis supernatant->hplc_ms Primary Method elisa ELISA Analysis supernatant->elisa Alternative Method quantification Quantification hplc_ms->quantification elisa->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound detection in tissue.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus abz_amine This compound receptor G-Protein Coupled Receptor abz_amine->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka creb CREB Phosphorylation pka->creb gene_transcription Gene Transcription creb->gene_transcription cellular_response Cellular Response gene_transcription->cellular_response

Caption: Hypothetical this compound signaling cascade.

References

Application Notes and Protocols for the Use of Amine-Related Compounds in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "ABZ-amine" is not a standard nomenclature in the field of drug metabolism. However, it suggests a focus on amine-containing molecules used in such studies. This document provides detailed application notes and protocols for two key areas in drug metabolism research that prominently feature amine compounds:

  • Fluorogenic Monoamine Oxidase (MAO) Assays: These assays utilize amine-based fluorescent probes to study the activity of MAO, a critical enzyme in the metabolism of neurotransmitters and xenobiotics.

  • Aminobenzotriazole (ABT) as a Pan-Cytochrome P450 (CYP) Inhibitor: ABT is a widely used tool in drug metabolism studies to elucidate the role of CYP enzymes in the metabolic clearance of drug candidates.

These notes are intended for researchers, scientists, and drug development professionals to provide a practical guide to incorporating these methodologies into their research.

Section 1: Fluorogenic Assays for Monoamine Oxidase (MAO) Activity

Application Note

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters and various drugs.[1] Dysregulation of MAO activity is associated with several neurological disorders, making MAO inhibitors a significant class of therapeutic agents.[1][2] The two major isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[1]

Fluorogenic assays provide a sensitive and continuous method for measuring the activity of MAO-A and MAO-B.[3] These assays employ specific fluorogenic substrates that are non-fluorescent until they are oxidized by MAO. The enzymatic reaction, typically an oxidative deamination, generates a highly fluorescent product, and the increase in fluorescence intensity over time is directly proportional to the MAO activity.[4][5] This method is adaptable for high-throughput screening of potential MAO inhibitors.[2]

Data Presentation: Characteristics of Fluorogenic MAO Assay Components

The following table summarizes the key characteristics of components typically used in fluorogenic MAO assays.

ComponentDescriptionExcitation (nm)Emission (nm)Detection LimitReference
Generic Fluorogenic Substrate A non-fluorescent amine-containing molecule that is converted to a fluorescent product by MAO.~535~587As low as 5 µU[6]
MAO-A Selective Inhibitor (e.g., Clorgyline) Used to specifically inhibit MAO-A activity, allowing for the measurement of MAO-B activity in samples containing both isoforms.N/AN/AN/A[1][2]
MAO-B Selective Inhibitor (e.g., Selegiline/Pargyline) Used to specifically inhibit MAO-B activity, enabling the measurement of MAO-A activity in mixed-isoform samples.N/AN/AN/A[1][2][6]
Positive Control A sample with known MAO activity used to validate the assay.N/AN/AN/A[6]

Experimental Protocol: Measurement of MAO-A and MAO-B Activity

This protocol describes a general method for determining the activity of MAO-A and MAO-B in biological samples (e.g., tissue homogenates, cell lysates) using a fluorogenic assay.

Materials:

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm[6]

  • MAO Assay Buffer (e.g., pH 7.4)[2]

  • Fluorogenic MAO substrate (e.g., Amplex Red reagent in some commercial kits)

  • Horseradish Peroxidase (HRP) (often used in coupled assays)[2]

  • MAO-A inhibitor (Clorgyline) working solution (e.g., 10 µM)[6]

  • MAO-B inhibitor (Selegiline or Pargyline) working solution (e.g., 10 µM)[2][6]

  • Biological sample (e.g., tissue homogenate supernatant)

  • Positive Control (optional)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in cold MAO Assay Buffer.[6]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant and keep it on ice.[6]

  • Assay Setup (in duplicate):

    • Total MAO Activity: To appropriate wells, add your sample (e.g., 1-40 µL of supernatant) and adjust the volume to 50 µL with MAO Assay Buffer.[6]

    • MAO-A Activity: To separate wells, add your sample and 10 µL of the 10 µM Selegiline (MAO-B inhibitor) working solution. Adjust the volume to 50 µL/well with MAO Assay Buffer.[6]

    • MAO-B Activity: To another set of wells, add your sample and 10 µL of the 10 µM Clorgyline (MAO-A inhibitor) working solution. Adjust the volume to 50 µL/well with MAO Assay Buffer.[6]

    • Background Control: Prepare sample wells with the addition of a background reaction mix that excludes the MAO substrate.[6]

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitors to interact with the enzymes.[2]

  • Reaction Initiation and Measurement:

    • Prepare a Master Reaction Mix containing the fluorogenic substrate and HRP (if required by the assay principle) in MAO Assay Buffer.

    • Add 50 µL of the Master Reaction Mix to each well to initiate the reaction.

    • Immediately measure the fluorescence in kinetic mode at 25°C for 60 minutes, with readings taken every 1-2 minutes (Ex/Em = 535/587 nm).[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the background reading from the sample readings.

    • Determine the specific activity of total MAO, MAO-A, and MAO-B in your sample, typically expressed in units per milligram of protein.

Visualization: MAO Inhibition Assay Workflow

MAO_Inhibition_Workflow Sample Biological Sample (e.g., Tissue Homogenate) TotalMAO Total MAO Activity Sample->TotalMAO MAOA MAO-A Activity Sample->MAOA MAOB MAO-B Activity Sample->MAOB ReactionMix Add Fluorogenic Substrate Mix TotalMAO->ReactionMix InhibitorB Add MAO-B Inhibitor (Selegiline) MAOA->InhibitorB InhibitorA Add MAO-A Inhibitor (Clorgyline) MAOB->InhibitorA InhibitorA->ReactionMix InhibitorB->ReactionMix Measure Kinetic Fluorescence Measurement ReactionMix->Measure DataAnalysis Data Analysis Measure->DataAnalysis

Caption: Workflow for determining isoform-specific MAO activity.

Section 2: Aminobenzotriazole (ABT) as a Pan-Inhibitor of Cytochrome P450 Enzymes

Application Note

Aminobenzotriazole (ABT) is commonly used as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[7][8] In drug metabolism studies, particularly in "reaction phenotyping," ABT is a valuable tool to determine the contribution of CYP enzymes versus non-CYP pathways (e.g., UGTs, SULTs) to the overall metabolism of a new chemical entity.[7] The principle involves comparing the metabolic rate of a compound in the absence and presence of ABT. A significant reduction in metabolism in the presence of ABT suggests a primary role for CYP enzymes.[8]

While widely used, it is crucial to recognize that ABT is not entirely specific to CYPs. Recent studies have shown that ABT can also inhibit and induce other key drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs).[7][8] Therefore, results obtained using ABT should be interpreted with caution, and ideally, be confirmed with other methodologies.

Data Presentation: Inhibitory Profile of Aminobenzotriazole (ABT)

The following table summarizes the reported inhibitory effects of ABT on various drug-metabolizing enzymes.

Enzyme FamilySpecific IsoformSubstrateInhibition (Ki,u in mM or % Inhibition)Reference
UGT UGT1A3CDCA6.03[7]
UGT UGT1A4TFP2.52[7]
UGT UGT1A9Propofol4.58[7]
UGT UGT2B7Zidovudine5.45[7]
UGT UGT1A1β-EstradiolNo inhibition (>20)[7]
UGT UGT1A6SerotoninNo inhibition (15.8)[7]

Experimental Protocol: Assessing CYP Contribution to Metabolism Using ABT

This protocol outlines a method for using ABT to determine the fraction of metabolism of a test compound that is dependent on CYP enzymes in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound (stock solution in a suitable solvent like DMSO)

  • Aminobenzotriazole (ABT) (stock solution in buffer or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator/water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubation:

    • In microcentrifuge tubes, prepare two sets of incubations: one with ABT and one without (control).

    • To each tube, add phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and either ABT (for a final concentration of 1 mM) or vehicle (control).[7]

    • Pre-incubate the mixtures for 15-30 minutes at 37°C to allow for the mechanism-based inhibition of CYPs by ABT.

  • Initiation of Metabolic Reaction:

    • Add the test compound to each tube at the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the reactions at 37°C. Time points should be taken to ensure linear metabolism (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, terminate the reaction by adding a volume of cold quenching solution.

  • Sample Processing and Analysis:

    • Vortex the terminated reactions and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time for both the control and ABT-treated incubations.

    • Determine the metabolic rate (k) from the slope of the linear portion of the curve for each condition.

    • Calculate the fraction of metabolism attributable to CYPs (fm,CYP) using the following equation:

      • fm,CYP = [1 - (rate with ABT / rate without ABT)]

Visualization: Logic of Reaction Phenotyping with a Pan-CYP Inhibitor

Reaction_Phenotyping_Logic Drug Test Compound Control Control Incubation (e.g., HLM + NADPH) Drug->Control ABT_Incubation Incubation with ABT (HLM + NADPH + ABT) Drug->ABT_Incubation CYP_Pathway CYP-mediated Metabolism Control->CYP_Pathway NonCYP_Pathway Non-CYP Metabolism (e.g., UGTs, SULTs) Control->NonCYP_Pathway ABT_Incubation->NonCYP_Pathway CYP Pathway Blocked Metabolism_Control Total Metabolism CYP_Pathway->Metabolism_Control NonCYP_Pathway->Metabolism_Control Metabolism_ABT Remaining Metabolism NonCYP_Pathway->Metabolism_ABT Comparison Compare Rates Metabolism_Control->Comparison Metabolism_ABT->Comparison Conclusion Determine fm,CYP Comparison->Conclusion

Caption: Logic of using a pan-CYP inhibitor for reaction phenotyping.

References

ABZ-Amine as a Reference Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzylamine (ABZ-amine) serves as a valuable reference standard in mass spectrometry for the qualitative and quantitative analysis of primary and secondary amines. Its distinct molecular weight and fragmentation pattern make it a useful tool for instrument calibration, method validation, and as an internal standard in various analytical workflows. This document provides detailed application notes and protocols for the effective use of this compound in mass spectrometry.

While various isomers of aminobenzylamine exist, this document will focus on the properties and application of 4-aminobenzylamine as a representative example.

Physicochemical Properties of 4-Aminobenzylamine

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Exact Mass 122.0844 Da[1]
Monoisotopic Mass 122.0844 Da[1]

Application in Mass Spectrometry

This compound is particularly useful in the following mass spectrometry applications:

  • Instrument Performance Qualification: Its known mass allows for the verification of mass accuracy and resolution of the mass spectrometer.

  • Method Development and Validation: It can be used as a model compound to optimize chromatographic and mass spectrometric conditions for the analysis of other amine-containing compounds.

  • Internal Standard for Quantitative Analysis: In isotope dilution mass spectrometry, a stable isotope-labeled version of this compound can be used as an internal standard to improve the accuracy and precision of quantification for other analytes.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.

Materials:

  • 4-Aminobenzylamine (or other specified isomer)

  • HPLC-grade methanol or acetonitrile

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the compound completely.

  • Once dissolved, fill the volumetric flask to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • This will result in a stock solution of approximately 1 mg/mL. Store the stock solution at 2-8°C, protected from light.

Protocol 2: Qualitative Analysis by Direct Infusion Mass Spectrometry

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight.

Workflow:

G prep Prepare 1 µg/mL this compound solution infuse Infuse into mass spectrometer prep->infuse Syringe pump acquire Acquire mass spectrum in positive ion mode infuse->acquire Electrospray Ionization (ESI) analyze Analyze spectrum for [M+H]+ ion acquire->analyze

Caption: Direct infusion workflow for this compound analysis.

Materials:

  • This compound stock solution (from Protocol 1)

  • HPLC-grade methanol or acetonitrile with 0.1% formic acid

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump

Procedure:

  • Prepare a working solution of 1 µg/mL this compound by diluting the stock solution in methanol or acetonitrile containing 0.1% formic acid.

  • Set up the mass spectrometer for direct infusion in positive ion mode.

  • Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Acquire the mass spectrum over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which for 4-aminobenzylamine is approximately 123.09.

  • Observe the mass spectrum for the characteristic protonated molecular ion.

Protocol 3: Quantitative Analysis by LC-MS/MS

Objective: To develop a quantitative method for an amine-containing analyte using this compound as an internal standard. This protocol outlines a general approach that should be optimized for the specific analyte of interest.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample spike Spike with this compound IS sample->spike extract Extract Analytes spike->extract inject Inject Extract extract->inject separate LC Separation inject->separate detect MS/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify

Caption: LC-MS/MS quantitative analysis workflow.

Materials:

  • Analyte of interest

  • This compound (as internal standard)

  • Sample matrix (e.g., plasma, urine)

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the sample matrix, add a fixed amount of this compound internal standard solution.

    • Perform sample clean-up using an appropriate technique such as protein precipitation with acetonitrile or solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

    • Perform chromatographic separation using a suitable mobile phase gradient.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Define the precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides hypothetical MRM transitions for 4-aminobenzylamine that would need to be experimentally determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Aminobenzylamine 123.1106.115
4-Aminobenzylamine 123.177.125

Note: These values are illustrative and require experimental optimization on the specific mass spectrometer being used.

Conclusion

This compound is a versatile and reliable reference standard for a variety of mass spectrometry applications. The protocols and information provided in this document offer a foundation for researchers to incorporate this compound into their analytical workflows for both qualitative and quantitative analysis of amine-containing compounds. Proper optimization of experimental parameters is essential to achieve the best results.

References

Application Notes and Protocols for Cell-Based Assays Involving ABZ-Amine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABZ-amine, chemically known as ortho-aminobenzoic acid (anthranilic acid), is a fluorescent moiety widely employed in the design of sensitive probes for measuring enzyme activity in cell-based assays. When incorporated into a peptide sequence along with a quencher molecule, typically 2,4-dinitrophenyl (Dnp), it forms a FRET (Förster Resonance Energy Transfer) pair. In its intact state, the fluorescence of the ABZ group is quenched by the proximal Dnp group. Upon enzymatic cleavage of the peptide backbone, the ABZ and Dnp moieties are separated, leading to a measurable increase in fluorescence intensity. This principle is the foundation for highly specific and continuous assays for various proteases, which are key players in numerous signaling pathways regulating physiological and pathological processes.

These application notes provide detailed protocols for utilizing this compound-based probes in cell-based assays to quantify the activity of two major protease families: caspases, which are central to apoptosis, and matrix metalloproteinases (MMPs), which are critically involved in tissue remodeling and cancer metastasis.

I. Caspase-3 Activity Assay in Cell Lysates

Application

This assay is designed for the quantitative measurement of caspase-3 activity in cell lysates, providing a reliable method to assess apoptosis. The substrate typically used is a peptide containing the caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp), flanked by ABZ and a quencher.

Signaling Pathway: Apoptosis and Caspase-3 Activation

Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player. The activation of caspase-3 from its inactive zymogen, procaspase-3, is a hallmark of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase8 Procaspase-8 procaspase8->disc procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage, Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis G cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_activation MMP Activation & Activity growth_factors Growth Factors (e.g., EGF, FGF) receptor Receptor Tyrosine Kinase or Cytokine Receptor growth_factors->receptor cytokines Cytokines (e.g., TNF-α, IL-1β) cytokines->receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt nfkb NF-κB Pathway receptor->nfkb ap1 AP-1 (Fos/Jun) ras_raf_mek_erk->ap1 nfkb_trans NF-κB nfkb->nfkb_trans mmp_gene MMP Gene (e.g., MMP-2, MMP-9) ap1->mmp_gene nfkb_trans->mmp_gene mmp_mrna MMP mRNA mmp_gene->mmp_mrna pro_mmp Pro-MMP (Secreted Zymogen) mmp_mrna->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation by other proteases (e.g., MT1-MMP) ecm Extracellular Matrix (ECM) active_mmp->ecm degradation ECM Degradation ecm->degradation invasion Cell Invasion & Metastasis degradation->invasion G cluster_cell_prep Cell Preparation cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_data_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treatment (e.g., Apoptosis Induction) cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting lysis 4a. Cell Lysis (for intracellular enzymes) harvesting->lysis supernatant 4b. Collect Supernatant (for secreted enzymes) harvesting->supernatant quantification 5. Protein Quantification (for lysates) lysis->quantification add_sample 7. Add Sample (Lysate or Supernatant) supernatant->add_sample quantification->add_sample plate_setup 6. Plate Setup (96-well black plate) plate_setup->add_sample add_substrate 8. Add ABZ-Substrate add_sample->add_substrate incubation 9. Incubate at 37°C add_substrate->incubation measurement 10. Fluorescence Measurement (Kinetic Read) incubation->measurement calculation 11. Calculate Activity Rate measurement->calculation normalization 12. Normalize Data calculation->normalization

Application Notes and Protocols for High-Throughput Screening of Small Molecule-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of small molecule libraries to identify and characterize interactions with target proteins. The protocols are designed to be adaptable for various protein classes and small molecules, with a particular focus on screening for interactions with amine-containing compounds. Three widely used HTS methods are detailed: Surface Plasmon Resonance (SPR), AlphaScreen, and Differential Scanning Fluorimetry (DSF). Each section includes an overview of the technology, a detailed experimental protocol, data presentation guidelines, and a workflow diagram.

Section 1: Surface Plasmon Resonance (SPR) for Fragment-Based Screening

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for studying biomolecular interactions in real-time.[1][2] It is particularly well-suited for fragment-based drug discovery due to its high sensitivity, low protein consumption, and ability to detect low-affinity interactions typical of small molecule fragments.[2][3][4]

Application Note

SPR technology measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (small molecule) to an immobilized ligand (target protein). This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[1][3] SPR is a valuable tool for both primary screening of large fragment libraries and for secondary validation of hits from other screening methods.[1][2] Chemical microarrays combined with SPR imaging can facilitate the screening of up to 110,000 compounds in a high-throughput manner.[1]

Key Advantages of SPR:

  • Label-free detection: Eliminates the need for modifying the small molecule or protein, which can sometimes alter binding characteristics.[1][2]

  • Real-time data: Provides kinetic information (k_on, k_off) in addition to affinity data (K_D).

  • High sensitivity: Capable of detecting the binding of very small molecules (as low as 100 Da).[3]

  • Low protein consumption: An advantage when working with difficult-to-express proteins.[3]

Considerations:

  • Throughput: While improving, the throughput of some SPR systems may be a limitation for screening very large libraries compared to other HTS methods.[1][2]

  • DMSO sensitivity: Careful matching of DMSO concentrations between sample and running buffer is crucial to avoid false positives.[3]

Experimental Protocol: SPR Screening

This protocol outlines a general procedure for an SPR-based screening experiment.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, CAP)

  • Target protein of interest

  • ABZ-amine or other small molecule library

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5-2.5)

  • DMSO (for compound solubilization)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein in immobilization buffer to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Compound Library Preparation:

    • Prepare stock solutions of the small molecule library in 100% DMSO.

    • Dilute the compounds to the desired screening concentration in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • SPR Screening:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject the small molecules over the immobilized protein surface and a reference surface (for subtracting bulk refractive index changes).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic and affinity constants.

    • Hits are typically identified based on a response threshold or by visual inspection of the sensorgrams.

Data Presentation
Compound IDMolecular Weight (Da)Response Units (RU)K_D (µM)k_on (1/Ms)k_off (1/s)
This compound-001250150101.5 x 10^41.5 x 10^-1
This compound-00227550>100--
This compound-00326020052.0 x 10^41.0 x 10^-1

Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Protein_Prep Protein Preparation & Immobilization SPR_Run SPR Screening Protein_Prep->SPR_Run Compound_Prep Compound Library Preparation Compound_Prep->SPR_Run Data_Analysis Data Analysis & Hit Identification SPR_Run->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation

Caption: SPR Experimental Workflow

Section 2: AlphaScreen for Detecting Protein-Small Molecule Interactions

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology that is well-suited for HTS due to its high sensitivity, robustness, and homogeneous format.[5][6][7] It is particularly useful for studying protein-protein interactions and can be adapted to detect the binding of small molecules that disrupt or stabilize these interactions.[5][8]

Application Note

The AlphaScreen technology relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity (approximately 200 nm).[5][7] This proximity is mediated by the biological interaction of interest. For screening small molecule inhibitors, a competition assay format is often employed. In this setup, a biotinylated small molecule probe that is known to bind the target protein is used. The target protein is tagged (e.g., with a His-tag). Streptavidin-coated Donor beads bind the biotinylated probe, and Ni-NTA-coated Acceptor beads bind the His-tagged protein. When the probe binds to the protein, the beads are brought into proximity, generating a signal. A small molecule from the library that binds to the same site on the protein will displace the probe, leading to a decrease in signal.

Key Advantages of AlphaScreen:

  • Homogeneous assay format: No-wash steps are required, simplifying automation and increasing throughput.[5][7]

  • High sensitivity and dynamic range: The signal amplification allows for the detection of interactions with a wide range of affinities.[5][6]

  • Miniaturizable: Assays can be performed in low-volume 384- or 1536-well plates, conserving reagents.[6][8]

Considerations:

  • Assay development: Requires a tagged protein and a suitable probe (e.g., a biotinylated known ligand).

  • Interference: Some compounds in the library may interfere with the AlphaScreen signal (e.g., by quenching or scattering light). Counter-screens are often necessary to identify these false positives.[6]

Experimental Protocol: AlphaScreen Competition Assay

Materials:

  • His-tagged target protein

  • Biotinylated this compound probe

  • Streptavidin-coated Donor beads

  • Ni-NTA-coated Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound or other small molecule library

  • 384-well white microplates

Methodology:

  • Reagent Preparation:

    • Dilute the His-tagged protein and biotinylated probe to the desired concentrations in assay buffer.

    • Prepare a suspension of Donor and Acceptor beads in assay buffer. Protect from light.

  • Assay Procedure:

    • Add a small volume of the test compound from the library to the wells of the microplate.

    • Add the His-tagged protein to the wells and incubate briefly.

    • Add the biotinylated probe to the wells and incubate.

    • Add the mixture of Donor and Acceptor beads to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls (no inhibitor and no protein).

    • Hits are identified as compounds that cause a significant decrease in the AlphaScreen signal.

    • Determine the IC50 values for the confirmed hits by performing dose-response experiments.

Data Presentation
Compound IDScreening Concentration (µM)% InhibitionIC50 (µM)
This compound-00110852.5
This compound-002105>50
This compound-00310921.8

Workflow Diagram

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Protein, Probe, Beads) Dispensing Reagent Dispensing Reagent_Prep->Dispensing Compound_Plate Compound Plating Compound_Plate->Dispensing Incubation Incubation Dispensing->Incubation Signal_Read Signal Reading Incubation->Signal_Read Data_Analysis Data Analysis & Hit Identification Signal_Read->Data_Analysis Dose_Response Dose-Response & IC50 Data_Analysis->Dose_Response DSF_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis Reagent_Prep Reagent Preparation (Protein, Dye) Plate_Setup Plate Setup (Protein, Compound, Dye) Reagent_Prep->Plate_Setup Thermal_Melt Thermal Melt in RT-PCR Plate_Setup->Thermal_Melt Data_Acquisition Fluorescence Data Acquisition Thermal_Melt->Data_Acquisition Tm_Calculation Tm Calculation & ΔTm Determination Data_Acquisition->Tm_Calculation Hit_ID Hit Identification Tm_Calculation->Hit_ID Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation ABZ_amine This compound Inhibitor ABZ_amine->RAF

References

Application of Albendazole Amine Derivatives in Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Its mechanism of action primarily involves the inhibition of tubulin polymerization, leading to the disruption of microtubule-dependent processes in parasites.[1] In the quest for enhanced efficacy, improved pharmacokinetic profiles, and to combat emerging drug resistance, research has focused on the synthesis and evaluation of albendazole analogues and derivatives, including various amine-containing compounds. These "ABZ-amine" derivatives often exhibit potent and sometimes species-specific antiparasitic activity. This document provides a comprehensive overview of the application of these compounds in parasitology research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various albendazole amine derivatives against a range of parasites, as reported in the scientific literature.

Table 1: In Vitro Activity of Ferrocenyl and Ruthenocenyl Albendazole Analogues

CompoundParasiteConcentration (µM)Activity (% inhibition/reduction)Host Cell Toxicity (IC50 µM)
2d (Ferrocene-containing ABZ analogue) Trichuris muris (adults)200>70%>100
1a (Ferrocene-containing ABZ analogue) Toxoplasma gondiiNot specifiedBetter than ABZLow
2d (Ferrocene-containing ABZ analogue) Toxoplasma gondiiNot specifiedBetter than ABZLow
2b (Ruthenocenyl compound) Schistosoma mansoniNot specifiedActiveHigh
2b (Ruthenocenyl compound) Toxoplasma gondiiNot specifiedActiveHigh

Data sourced from a study on organometallic derivatives of albendazole.[2]

Table 2: In Vitro Antiprotozoal Activity of Albendazole Analogues

CompoundParasiteIC50 (µM)Reference Drug (Metronidazole) IC50 (µM)
4a (ABZ analogue) Giardia lambliaAs active as MetronidazoleNot specified
4b (ABZ analogue) Giardia lambliaAs active as MetronidazoleNot specified
9 Trichomonas vaginalis58 times more active than ABZNot specified
8 Trichomonas vaginalisHigh activityNot specified
4a Trichomonas vaginalisHigh activityNot specified
4b Trichomonas vaginalisAs active as ABZNot specified
5a Trichomonas vaginalisAs active as ABZNot specified

Results indicate that several synthesized albendazole analogues show significant activity against protozoan parasites.[3][4]

Table 3: In Vitro Anthelmintic Activity of Benzimidazole Derivatives against Trichuris muris and Heligmosomoides polygyrus

CompoundParasite StageIC50 (µM)
AO14 T. muris L13.30
BZ6 T. muris L18.89
BZ12 T. muris L14.17
BZ12 T. muris adult8.1
BZ6 H. polygyrus adult5.3

This study screened a series of benzimidazole derivatives for their in vitro anthelmintic activity.[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for albendazole and its derivatives is the disruption of microtubule synthesis in parasites. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are essential for various cellular functions including motility, division, and nutrient absorption.

cluster_parasite Parasite Cell ABZ_Amine This compound Derivative BetaTubulin β-Tubulin ABZ_Amine->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits Polymerization Cellular_Functions Essential Cellular Functions (e.g., Motility, Cell Division, Nutrient Uptake) Microtubule->Cellular_Functions Disrupts Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Leads to

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the antiparasitic activity of albendazole amine derivatives.

Protocol 1: In Vitro Antiprotozoal Susceptibility Assay (e.g., Giardia lamblia, Trichomonas vaginalis)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against axenically grown protozoan parasites.

Materials:

  • Parasite culture (e.g., G. lamblia trophozoites)

  • Appropriate culture medium (e.g., TYI-S-33 medium)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Reference drug (e.g., Metronidazole)

  • Microplate reader

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic for T. vaginalis)

Method:

  • Parasite Culture: Maintain parasites in logarithmic growth phase in their respective culture medium.

  • Drug Preparation: Prepare a stock solution of the this compound derivative and the reference drug in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.1%).

  • Assay Setup:

    • Add 100 µL of parasite suspension (e.g., 1 x 10^5 trophozoites/mL) to each well of a 96-well plate.

    • Add 100 µL of the drug dilutions to the respective wells.

    • Include a positive control (parasites with reference drug) and a negative control (parasites with medium and DMSO).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 48 hours).

  • Determination of Viability: Assess parasite viability using a suitable method, such as:

    • Microscopic counting: Count motile trophozoites using a hemocytometer.

    • Resazurin-based assay: Add resazurin solution and incubate. Measure fluorescence or absorbance to determine metabolic activity.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

cluster_workflow In Vitro Antiprotozoal Assay Workflow Start Start Culture Culture Parasites Start->Culture Plate_Setup Set up 96-well Plate (Parasites + Drugs) Culture->Plate_Setup Prepare_Drugs Prepare Drug Dilutions Prepare_Drugs->Plate_Setup Incubate Incubate (e.g., 48h, 37°C) Plate_Setup->Incubate Assess_Viability Assess Parasite Viability Incubate->Assess_Viability Analyze_Data Calculate % Inhibition and IC50 Assess_Viability->Analyze_Data End End Analyze_Data->End cluster_workflow In Vitro Helminth Motility Assay Workflow Start Start Prep_Larvae Prepare Helminth Larvae Start->Prep_Larvae Plate_Setup Set up 96-well Plate (Larvae + Drugs) Prep_Larvae->Plate_Setup Prep_Drugs Prepare Drug Dilutions Prep_Drugs->Plate_Setup Incubate Incubate (e.g., 72h, 37°C) Plate_Setup->Incubate Assess_Motility Assess Larval Motility (Microscopy) Incubate->Assess_Motility Analyze_Data Calculate % Motility Inhibition and IC50 Assess_Motility->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Resolution of ABZ-amine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of ABZ-amine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the separation and resolution of this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound. The solutions are presented in a question-and-answer format to help you quickly identify and resolve common problems.

Issue 1: Poor Peak Shape (Tailing)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing amine compounds like this compound, often due to strong interactions with the stationary phase.[1][2] Here are the primary causes and solutions:

  • Secondary Interactions with Silanols: Basic amine groups can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing these secondary interactions.[2][3] However, ensure the pH is within the stable range for your column.[4]

    • Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically bonded to be less polar.[1]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA) or n-propylamine (at around 0.1%), to the mobile phase.[5] This additive will interact with the active sites on the stationary phase, reducing their availability to interact with this compound.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][3]

    • Solution: Dilute your sample or reduce the injection volume.[1][3] A general guideline is to keep the injection volume to 1-2% of the total column volume.[7]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample flow path and cause peak tailing.[1][8]

    • Solution: First, try back-flushing the column to dislodge any particulates from the inlet frit.[8] If this doesn't work, and you suspect a void has formed, the column may need to be replaced.[1][2] Using guard columns and in-line filters can help prevent this issue.[1]

Issue 2: Poor Resolution Between this compound and Other Components

Q: I am struggling to separate the this compound peak from an adjacent impurity. How can I improve the resolution?

A: Improving resolution (Rs) requires optimizing one of the three key factors in the resolution equation: efficiency (N), selectivity (α), or retention factor (k).[9]

  • To Increase Efficiency (N):

    • Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm or superficially porous particles) to increase efficiency and resolution.[10]

    • Increase Column Length: A longer column provides more theoretical plates, which can improve separation, though it will also increase analysis time and backpressure.[11]

    • Optimize Flow Rate: Lowering the flow rate can give more time for the analyte to interact with the stationary phase, often improving resolution.[7][11]

  • To Change Selectivity (α):

    • Change Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) can change the elution order and improve selectivity.[12] You can also adjust the ratio of the organic and aqueous phases.[11]

    • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful way to alter selectivity.[9] For a basic compound like this compound, consider a polar-embedded or a charged surface hybrid (CSH) column.[3]

    • Adjust Temperature: Temperature can affect the selectivity of a separation.[13][14] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.[7]

  • To Optimize Retention Factor (k):

    • Use a Weaker Mobile Phase: Increasing the proportion of the aqueous phase (the weaker solvent in reversed-phase chromatography) will increase the retention time and can improve the resolution of early-eluting peaks.

Issue 3: Chiral Separation of this compound Enantiomers

Q: this compound is a chiral molecule, and I need to separate its enantiomers. What is the best approach?

A: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP).[15][16]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds, including amines.[14][15]

  • Mobile Phase: For normal-phase chromatography, the mobile phase often consists of a nonpolar solvent like hexane with a polar modifier such as ethanol or isopropanol.[14] The type and concentration of the alcohol modifier can significantly affect selectivity.[14]

  • Additives: Small amounts of acidic or basic additives (like trifluoroacetic acid - TFA, or diethylamine - DEA) are often used to improve peak shape and resolution for ionizable compounds.[14]

  • Derivatization: An alternative, indirect approach is to react the this compound enantiomers with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[17][18]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for developing an HPLC method for this compound?

A1: For a basic compound like this compound on a reversed-phase system, a good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10] A low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7) is often a good choice to ensure sharp peaks for amines.[12] Start with a gradient elution (e.g., 5% to 95% organic solvent) to determine the approximate retention time, then optimize from there.[10]

Q2: How does pH control impact the chromatography of this compound?

A2: pH is a critical parameter. For basic amines, working at a low pH (around 2-3) protonates the amine, making it more polar, and also suppresses the ionization of residual silanols on the column, which minimizes peak tailing.[2] Alternatively, working at a high pH (e.g., using an ammonium bicarbonate buffer around pH 10) will keep the amine in its neutral, more hydrophobic form, which can increase retention.[6] However, ensure your column is stable at high pH.

Q3: My retention times for this compound are drifting. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Column Degradation: Amine columns, particularly silica-based ones in aqueous mobile phases, can degrade over time.[19] Continuous shifts to earlier retention times can be a sign of this.[19]

  • Mobile Phase Instability: If the mobile phase is not properly buffered or if volatile components evaporate over time, its composition can change, leading to shifting retention times.[8]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary.[13][20] Ensure your column oven is functioning correctly.

  • System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times.[20]

Q4: Can I use mass spectrometry (MS) with mobile phase additives like TEA?

A4: Triethylamine (TEA) is a non-volatile additive that can cause significant ion suppression in mass spectrometry, making it unsuitable for LC-MS applications. If MS detection is required, use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium hydroxide.[6]

Quantitative Data Summary

The following tables provide a summary of typical parameters and their effects on the chromatographic resolution of amine compounds. These should be used as a starting point for method development for this compound.

Table 1: Typical Starting Conditions for Reversed-Phase HPLC of this compound

ParameterTypical Value / ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral-purpose column suitable for many small molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to protonate the amine and silanols, improving peak shape.[12]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient 5% to 95% B over 20 minutesA scouting gradient to determine the elution profile.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be adjusted to optimize selectivity.[13]
Injection Vol. 5-20 µLDependent on sample concentration and column dimensions.
Detection UV at a relevant wavelengthSelect wavelength based on the UV spectrum of this compound.

Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes

IssueParameter to AdjustDirection of ChangeExpected Outcome on Resolution
Poor Resolution Flow RateDecreaseLikely to Increase[7]
Column LengthIncreaseIncrease
Particle SizeDecreaseIncrease
% Organic (weaker solvent)DecreaseIncrease (for early eluting peaks)
Peak Tailing Mobile Phase pHDecrease (to ~2-3)Improve Peak Symmetry[2]
Additive (e.g., TEA)Add 0.1%Improve Peak Symmetry[5]
Sample ConcentrationDecreaseImprove Peak Symmetry[1]
Long Run Time Flow RateIncreaseDecrease (may reduce resolution)[7]
Gradient SlopeIncreaseDecrease (may reduce resolution)

Experimental Protocols

Protocol 1: Method Development for this compound Resolution (Reversed-Phase HPLC)

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Analyte and System Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a working standard at a concentration of ~10 µg/mL by diluting the stock solution with the initial mobile phase.

    • Prepare mobile phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare mobile phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases.

    • Equilibrate the HPLC system and a C18 column (e.g., 150 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Initial Scouting Gradient:

    • Set the column temperature to 30 °C.

    • Inject the working standard (10 µL).

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Analyze the resulting chromatogram to determine the retention time of this compound and the presence of any impurities.

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve resolution around the this compound peak. For example, if this compound elutes at 40% B, create a shallower gradient from 30% to 50% B over 15 minutes.

    • pH and Additive Effects: If peak tailing is observed, prepare a new mobile phase A with a different buffer (e.g., 10 mM ammonium formate, pH 3.5) and repeat the analysis.

    • Solvent Selectivity: If resolution is still poor, replace acetonitrile (Mobile Phase B) with methanol and repeat the scouting gradient and optimization steps.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C) to assess the impact on selectivity and resolution.

    • Final Isocratic/Gradient Method: Once optimal conditions are found, they can be converted to a faster gradient or an isocratic method if applicable.

  • System Suitability:

    • Perform five replicate injections of the working standard.

    • Calculate the relative standard deviation (RSD) for retention time and peak area (should be <2%).

    • Calculate the tailing factor for the this compound peak (should ideally be <1.5).

Visualizations

Below are diagrams illustrating key workflows and relationships in chromatography.

TroubleshootingWorkflow Start Problem Observed: Poor Resolution or Tailing CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing CheckResolution Assess Resolution (Rs < 1.5) ResolutionIssue Poor Resolution? CheckResolution->ResolutionIssue Tailing->CheckResolution No CauseTailing Identify Cause of Tailing Tailing->CauseTailing Yes OptimizeParams Optimize Resolution Parameters ResolutionIssue->OptimizeParams Yes End Problem Resolved ResolutionIssue->End No Silanol Secondary Silanol Interactions? CauseTailing->Silanol Overload Column Overload? CauseTailing->Overload ColumnDamage Column Damage? CauseTailing->ColumnDamage FixSilanol Lower pH or Add Competing Base Silanol->FixSilanol FixOverload Dilute Sample or Reduce Injection Volume Overload->FixOverload FixColumnDamage Backflush or Replace Column ColumnDamage->FixColumnDamage FixSilanol->End FixOverload->End FixColumnDamage->End Efficiency Improve Efficiency (N) OptimizeParams->Efficiency Selectivity Change Selectivity (α) OptimizeParams->Selectivity Retention Optimize Retention (k) OptimizeParams->Retention FixEfficiency Use Smaller Particles or Longer Column Efficiency->FixEfficiency FixSelectivity Change Mobile Phase or Column Chemistry Selectivity->FixSelectivity FixRetention Adjust % Organic (Weaker Solvent) Retention->FixRetention FixEfficiency->End FixSelectivity->End FixRetention->End

Caption: Troubleshooting workflow for improving chromatographic resolution.

ResolutionFactors cluster_N Influenced By: cluster_alpha Influenced By: cluster_k Influenced By: Resolution Chromatographic Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k) 'Peak Retention' Resolution->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRateN Flow Rate Efficiency->FlowRateN MobilePhase Mobile Phase (Solvent, pH, Additives) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature SolventStrength Mobile Phase Solvent Strength Retention->SolventStrength

Caption: Key factors influencing chromatographic resolution.

References

Troubleshooting low yield in ABZ-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges, particularly low yield, encountered during the synthesis of ABZ-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in this compound synthesis?

Low yields in amine synthesis can often be attributed to a few common factors. These include incomplete reaction conversion, the formation of side products, and loss of product during purification. It is also possible that the starting materials are impure or have degraded. Careful analysis of your reaction mixture and starting materials is the first step in diagnosing the issue.

Q2: How can I determine if my starting materials are the source of the problem?

To ensure your starting materials are not the cause of low yield, it is crucial to verify their purity. This can be accomplished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC). You should also ensure that your reagents and solvents are anhydrous, as water can interfere with many common amine synthesis reactions.

Q3: When should I consider optimizing the reaction conditions versus changing the synthetic route entirely?

If you are observing some of the desired product, optimization of reaction conditions is a good starting point. You can systematically vary parameters such as temperature, reaction time, and catalyst loading. However, if you are seeing no product formation or the formation of multiple, inseparable side products, it may be more efficient to explore an alternative synthetic route.

Troubleshooting Guide

Issue 1: The reaction is not going to completion.

  • Question: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?

  • Answer:

    • Extend the reaction time: Monitor the reaction at regular intervals to determine the point at which the consumption of starting material plateaus.

    • Increase the temperature: If the reaction is being run at room temperature or below, a moderate increase in temperature can significantly improve the reaction rate. Be cautious, as higher temperatures can also lead to decomposition or side product formation.

    • Check your catalyst: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require special handling. Consider using a fresh batch of catalyst.

    • Increase reagent stoichiometry: If one of your starting materials is a limiting reagent, consider increasing the equivalents of the other reagent.

Issue 2: I am observing the formation of multiple side products.

  • Question: My crude reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to my desired product. How can I minimize these?

  • Answer:

    • Lower the reaction temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the formation of the kinetic product.

    • Change the order of addition: In some cases, the order in which reagents are added can influence the reaction pathway. For example, adding a reagent slowly over time can help to control the reaction and minimize side product formation.

    • Use a more selective reagent: If you are using a highly reactive reagent, it may be reacting non-selectively. Consider using a milder or more selective alternative.

Issue 3: I am losing a significant amount of product during the work-up and purification.

  • Question: My crude yield is reasonable, but my final isolated yield is very low. What are the potential causes and solutions?

  • Answer:

    • Aqueous work-up losses: Amines can be protonated and become water-soluble, especially in acidic conditions. Ensure your aqueous layer is sufficiently basic (pH > 10) during extraction to keep the amine in its freebase form, which is more soluble in organic solvents.

    • Silica gel chromatography issues: Amines are basic and can stick to acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can:

      • Deactivate the silica gel by treating it with a base, such as triethylamine, before use.

      • Use a mobile phase containing a small amount of a basic additive, like triethylamine or ammonia in methanol.

      • Consider using a different stationary phase, such as alumina.

    • Product volatility: If your this compound has a low boiling point, you may be losing it during solvent removal under reduced pressure. Use a lower temperature on your rotary evaporator and be mindful of the vacuum level.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityTypical SolventsKey Considerations
Sodium borohydride (NaBH₄)MildMethanol, EthanolCan be used with protic solvents.
Sodium cyanoborohydride (NaBH₃CN)MildMethanol, AcetonitrileEffective at acidic pH; toxic cyanide byproduct.
Sodium triacetoxyborohydride (STAB)MildDichloromethane, THFTolerates a wide range of functional groups.
Lithium aluminum hydride (LiAlH₄)StrongDiethyl ether, THFHighly reactive, non-selective, requires anhydrous conditions.

Table 2: Troubleshooting Low Yield in a Hypothetical Reductive Amination for this compound Synthesis

ObservationPotential CauseSuggested Action
Low conversion of starting aldehyde/ketoneInefficient imine formation or reduction.Add a dehydrating agent (e.g., MgSO₄), increase the equivalents of amine, or use a more reactive reducing agent.
Formation of a dialkylated amine side productThe product amine is reacting with the starting aldehyde/ketone.Use a milder reducing agent, or add the reducing agent slowly to the reaction mixture.
No reaction observedDeactivated catalyst or reagents.Use fresh reagents and ensure anhydrous conditions. If using a catalyst, verify its activity.

Experimental Protocols

Example Protocol: Reductive Amination for the Synthesis of a Generic Secondary Amine

  • Imine Formation:

    • To a solution of the starting aldehyde or ketone (1.0 eq) in an appropriate solvent (e.g., dichloromethane or methanol), add the primary amine (1.0-1.2 eq).

    • If necessary, add a catalytic amount of an acid (e.g., acetic acid) to promote imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the imine intermediate.

  • Reduction:

    • Once imine formation is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature until the imine is fully consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Analyze Starting Material Purity (NMR, MS) start->check_purity analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_purity->analyze_crude Yes impure_start Purify or Replace Starting Materials check_purity->impure_start No incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond Yes change_reagents Change Reagents (e.g., Milder Reducing Agent) side_products->change_reagents Yes purification_issue Optimize Purification (e.g., Basic Additive in Column) side_products->purification_issue No end Improved Yield optimize_cond->end change_reagents->end purification_issue->end impure_start->start

Caption: A flowchart for troubleshooting low yield in a chemical synthesis.

G cluster_1 Reductive Amination Pathway carbonyl ABZ-Carbonyl (Aldehyde or Ketone) imine Imine/Iminium Intermediate carbonyl->imine + Amine - H2O amine Primary or Secondary Amine amine->imine product This compound Product imine->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product Reduction

Caption: A simplified diagram of the reductive amination reaction pathway.

Technical Support Center: Minimizing ABZ-amine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ABZ-amine during sample preparation. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, a compound representative of primary and secondary amines, is susceptible to degradation through several mechanisms. The primary causes are:

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to oxidative degradation.[1][2]

  • Thermal Stress: Elevated temperatures during sample processing or storage can accelerate degradation reactions.[3][4]

  • pH Instability: Amines are most stable in a specific pH range. Both highly acidic and alkaline conditions can promote degradation.

  • Light Exposure: Certain amines are photosensitive and can degrade upon exposure to UV or even ambient light.[4]

  • Enzymatic Activity: In biological samples, enzymes can metabolize or degrade this compound.

Q2: How can I prevent oxidative degradation of this compound?

A2: To minimize oxidation, it is crucial to limit the sample's exposure to oxygen. This can be achieved by:

  • Working under an inert atmosphere: Whenever possible, handle samples and prepare solutions under a blanket of inert gas like nitrogen or argon.[2]

  • Using deoxygenated solvents: Purge solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen.[2]

  • Adding antioxidants: For certain applications, the addition of antioxidants such as ascorbic acid can help prevent oxidation.[1]

  • Using appropriate containers: Store samples in tightly sealed containers with minimal headspace to reduce contact with air.[3]

Q3: What is the optimal temperature for storing and handling this compound samples?

A3: To maintain the stability of this compound, it is recommended to:

  • Store samples at low temperatures: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Process samples on ice: During sample preparation steps such as extraction, centrifugation, and reconstitution, keeping the samples on ice can significantly slow down degradation rates.

  • Avoid freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use.

Q4: What is the ideal pH range for this compound solutions?

A4: The stability of amines is pH-dependent. While the optimal pH can vary depending on the specific amine structure, a neutral to slightly acidic pH is generally preferred to prevent degradation. It is crucial to avoid strongly alkaline conditions. Buffering the sample solution can help maintain a stable pH throughout the preparation process.

Q5: How does light exposure affect this compound stability, and how can I mitigate it?

A5: Exposure to light, particularly UV light, can induce photochemical reactions that degrade this compound.[4] To prevent this:

  • Use amber-colored vials or containers: These containers block a significant portion of UV and visible light.

  • Work in a dimly lit area: When handling light-sensitive samples, minimize exposure to direct sunlight or harsh laboratory lighting.

  • Wrap containers in aluminum foil: For complete light protection, wrapping sample containers in aluminum foil is an effective measure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound after sample preparation Oxidative degradationPurge all solutions with nitrogen or argon. Handle samples under an inert atmosphere if possible. Add an antioxidant like ascorbic acid if compatible with your downstream analysis.[1][2]
Thermal degradationKeep samples on ice during all processing steps. Avoid prolonged exposure to room temperature.
pH instabilityEnsure the pH of your sample and solutions is within the optimal stability range for your amine. Use a buffer to maintain a consistent pH.
Appearance of unknown peaks in chromatogram Degradation productsReview your sample handling procedure for potential exposure to oxygen, high temperatures, or extreme pH. Optimize the protocol to minimize these factors.
ContaminationUse high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Inconsistent results between replicate samples Variable degradationStandardize your sample preparation protocol to ensure each sample is treated identically in terms of time, temperature, and exposure to air and light.
Incomplete dissolution or extractionEnsure the sample is fully dissolved or the analyte is completely extracted. Sonication or vortexing may be necessary.

Quantitative Data on this compound Stability

The following table summarizes the influence of various storage conditions on the stability of a representative primary amine over time.

Condition Temperature Light Condition pH Percent Degradation (after 7 days)
Optimal 4°C Dark 6.0 < 2%
Elevated Temperature 25°C Dark 6.0 ~10%
Elevated Temperature 40°C Dark 6.0 > 25%
Light Exposure 25°C Ambient Light 6.0 ~15%
Alkaline pH 25°C Dark 9.0 ~20%

Note: These are generalized values for a typical primary amine and may vary for this compound. It is recommended to perform a stability study for your specific compound.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis to Minimize Degradation
  • Reagent Preparation:

    • Prepare all aqueous buffers and mobile phases using high-purity water.

    • Filter all solutions through a 0.22 µm filter before use.

    • Degas all aqueous solutions by sparging with helium or nitrogen for at least 15 minutes, or by sonication under vacuum.

  • Sample Handling:

    • Thaw frozen samples on ice.

    • Perform all subsequent steps on ice or in a cold room (4°C).

    • If the sample is light-sensitive, work under dim light and use amber vials.

  • Extraction (if applicable):

    • Use pre-chilled extraction solvents.

    • If performing liquid-liquid extraction, vortex gently to avoid excessive aeration.

    • If using solid-phase extraction (SPE), ensure the cartridge is not allowed to dry out and perform elution with a minimal volume of cold solvent.

  • Protein Precipitation (for biological samples):

    • Add a pre-chilled precipitating agent (e.g., acetonitrile, methanol) to the sample.

    • Vortex briefly and incubate on ice for 10-15 minutes to ensure complete precipitation.

    • Centrifuge at a low temperature (e.g., 4°C).

  • Solvent Evaporation and Reconstitution (if necessary):

    • If the sample needs to be concentrated, use a gentle stream of nitrogen for evaporation at a low temperature. Avoid high heat.

    • Reconstitute the dried sample in a cold, degassed mobile phase or an appropriate buffer.

  • Final Sample Preparation:

    • Filter the final sample through a 0.22 µm syringe filter into an amber HPLC vial.

    • Minimize headspace in the vial.

    • Analyze the sample as soon as possible. If immediate analysis is not possible, store the prepared sample at 4°C in the dark.

Visualizations

This compound Degradation Pathways

Potential Degradation Pathways of this compound ABZ_amine This compound Oxidation Oxidation (O2, Metal Ions) ABZ_amine->Oxidation Thermal_Stress Thermal Stress (Heat) ABZ_amine->Thermal_Stress Light Light Exposure (UV, Visible) ABZ_amine->Light pH Extreme pH (Acidic/Alkaline) ABZ_amine->pH Degradation_Products Degradation Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->Degradation_Products Thermal_Stress->Degradation_Products Light->Degradation_Products pH->Degradation_Products

Caption: Factors leading to this compound degradation.

Recommended Sample Preparation Workflow

Workflow for Minimizing this compound Degradation Start Start: Sample Collection Storage Store at ≤ 4°C (or -20°C for long-term) in dark, sealed containers Start->Storage Preparation Prepare Reagents (Degas aqueous solutions) Storage->Preparation Handling Handle on Ice (Use amber vials) Preparation->Handling Extraction Extraction / Precipitation (Use cold solvents) Handling->Extraction Concentration Concentration (if needed) (Gentle N2 stream, low temp) Extraction->Concentration Reconstitution Reconstitute in Cold, Degassed Mobile Phase Concentration->Reconstitution Analysis Immediate HPLC Analysis Reconstitution->Analysis

Caption: Recommended workflow for sample preparation.

References

Technical Support Center: ABZ-Amine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of ABZ-amine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of amines like this compound challenging by LC-MS?

A: Amines are basic compounds that can pose several analytical challenges. Their polar nature can lead to strong interactions with active sites in the gas chromatography (GC) or liquid chromatography (LC) system, which can cause poor peak shape (tailing), low analytical response, and poor reproducibility.[1] In reversed-phase LC, it can be difficult to find a stationary phase that effectively retains these small, polar, and potentially charged molecules, sometimes resulting in poor peak shape or complete loss of retention.[2]

Q2: What is the typical fragmentation pattern for an amine like this compound?

A: Aliphatic amines commonly undergo cleavage at the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), which produces a stable immonium ion.[3] The base peak in the mass spectra of most amines results from the cleavage of the bond beta to the nitrogen atom, with the loss of the largest alkyl group being the preferred pathway.[4] For primary amines with an unbranched alpha carbon, this β-cleavage often produces a characteristic peak at m/z 30 (CH₂NH₂⁺).[3][4] The presence of an odd molecular weight for the molecular ion can also indicate the presence of a nitrogen atom.[4]

Q3: What are the key mass spectrometry parameters to optimize for this compound detection?

A: Optimizing MS parameters is crucial for achieving high sensitivity and reproducibility. Key parameters include the ionization source settings (e.g., gas temperature, nebulizer pressure), collision energy, resolution, and automatic gain control (AGC).[5][6] The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can significantly impact signal intensity.[7] For tandem mass spectrometry (MS/MS), optimizing the collision energy is essential to obtain significant fragmentation of the precursor ion for accurate metabolite annotation.[5]

Q4: How does mobile phase pH affect the analysis of this compound?

A: The pH of the mobile phase is a critical parameter. In acidic mobile phases, amines become protonated, which can reduce their retention on reversed-phase columns. Conversely, at a higher pH, amines are less protonated, leading to longer retention times. However, the mobile phase must also be compatible with promoting efficient ionization in the MS source. While basic compounds are expected to ionize well in positive electrospray mode, experimentation is key, as amines have been shown to ionize effectively in positive mode even at a basic pH of 9.5.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: No Analyte Peak or Poor Signal Intensity

If you are observing no peaks or a significantly weaker signal than expected, follow this troubleshooting workflow.

G start Start: No / Low Peak Signal check_sample 1. Verify Sample Integrity - Prepare fresh sample - Check concentration and diluent - Has the sample degraded? [7] start->check_sample check_instrument 2. Check Instrument Settings - Is the MS tuned and calibrated? [1] - Correct injection volume set? [7] - Correct ionization mode (e.g., ESI+)? [21] check_sample->check_instrument Sample OK check_system 3. Inspect LC-MS System Hardware - Check for leaks in the flow path [3, 4] - Is the autosampler/syringe working? [3] - Any visible cracks in the column? [3] check_instrument->check_system Settings OK check_source 4. Optimize Ion Source Parameters - Adjust source temperatures [7] - Optimize nebulizer and drying gas flows [5] - Check probe position [7] check_system->check_source Hardware OK resolve Issue Resolved check_source->resolve Signal Improved G start Start: Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No sub_tailing Address Tailing: - Use a base-deactivated column [11] - Optimize mobile phase pH [16] - Check for system contamination [11] tailing->sub_tailing Yes sub_fronting Address Fronting: - Reduce injection volume (column overload) [11] - Use a column with higher capacity [11] - Ensure correct sample solvent [11] fronting->sub_fronting Yes resolve Issue Resolved sub_tailing->resolve sub_fronting->resolve

References

How to resolve matrix effects in ABZ-amine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of ABZ-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to matrix effects in the quantitative analysis of this compound and similar compounds using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the bioanalysis of this compound?

A1: A matrix effect is the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to inaccurate and imprecise quantification of the analyte.[1][4] For amine-containing compounds like this compound, which are prone to strong interactions, matrix effects can be a significant challenge.

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The most common sources of matrix effects in plasma samples are phospholipids from cell membranes, which can co-elute with the analyte and suppress the ionization signal in LC-MS/MS analysis.[5] Other sources include salts, proteins, and metabolites that may be present in the biological sample.[1]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement. For quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[1]

Q4: What are the regulatory requirements regarding matrix effect evaluation for bioanalytical methods?

A4: Regulatory agencies like the FDA and international bodies such as the ICH require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[6][7][8] The validation process should include an assessment of the matrix effect using at least six different lots of the biological matrix to ensure the method is reliable across different patient populations.[6] Accuracy and precision should typically be within ±15%.[6]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of uncompensated matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effect: Perform a quantitative matrix effect assessment using the post-extraction spike method with at least six different lots of blank matrix.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][9][10] If a SIL-IS is not available, a structural analog can be used, but with careful validation.[11][12]

  • Optimize Sample Preparation: If matrix effects are confirmed, enhance the sample cleanup procedure. The goal is to remove interfering components, particularly phospholipids.

Issue 2: Significant ion suppression observed at the retention time of this compound.

This indicates the co-elution of interfering matrix components.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the gradient elution profile to better separate this compound from the region of ion suppression.

    • Consider a different stationary phase (e.g., a column with a different chemistry) that provides alternative selectivity.

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[13][14] Mixed-mode SPE, such as reversed-phase/strong cation-exchange (RP/SCX), can be particularly effective for basic compounds like this compound.[14]

    • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® or Oasis® PRiME HLB are designed for the targeted removal of phospholipids.[15][16]

    • Liquid-Liquid Extraction (LLE): Can be an alternative to SPE for cleaning up samples. Double LLE can further improve selectivity.[5]

Data Summary: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputMethod Development Complexity
Protein Precipitation (PPT) HighLowHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate to HighHigh
Phospholipid Removal SPE High>99%[16]HighLow to Moderate

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike this compound and its SIL-IS into the extracted matrix at the same low and high concentrations.

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank matrix before extraction at the same low and high concentrations.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an acidic aqueous solution (e.g., 0.1% formic acid in water).[14]

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the SPE cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.[14]

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.[14]

  • Elution: Elute this compound using an organic solvent containing a strong base (e.g., 5% ammonium hydroxide in methanol).[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Troubleshooting_Matrix_Effects start Start: Poor Accuracy/Precision or Ion Suppression eval_me Quantitatively Evaluate Matrix Effect (ME) (Post-Extraction Spike) start->eval_me me_present Is Significant ME Present? eval_me->me_present use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes end_success Method Validated: ME Resolved me_present->end_success No re_eval Re-evaluate ME with SIL-IS use_sil_is->re_eval me_compensated Is ME Compensated by SIL-IS? re_eval->me_compensated optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE, PLR) me_compensated->optimize_cleanup No me_compensated->end_success Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_chrom end_fail Further Method Development Required optimize_cleanup->end_fail optimize_chrom->re_eval

Caption: Troubleshooting workflow for matrix effects in this compound bioanalysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol conditioning 1. Conditioning (Methanol, Acidic Water) loading 2. Loading (Pre-treated Plasma Sample) conditioning->loading wash1 3. Aqueous Wash (Remove Polar Interferences) loading->wash1 wash2 4. Organic Wash (Remove Phospholipids) wash1->wash2 elution 5. Elution (Basic Organic Solvent) wash2->elution evap_recon 6. Evaporation & Reconstitution elution->evap_recon

Caption: General workflow for phospholipid removal using Solid-Phase Extraction.

References

Technical Support Center: Troubleshooting ABZ-Amine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of ABZ-amine (Amino Albendazole). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?

A1: this compound, also known as Amino Albendazole, is a benzimidazole compound with a primary amine functional group. Its basic nature (predicted pKa of the related compound Albendazole is approximately 10.72) makes it susceptible to strong interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases commonly used in reverse-phase HPLC.[1][2] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can lead to delayed and uneven elution of the analyte molecules, resulting in asymmetric or "tailing" peaks.[3][4]

Q2: What are the negative consequences of peak tailing?

A2: Peak tailing can significantly compromise the quality and reliability of your analytical data by causing:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.[5]

  • Inaccurate Integration and Quantification: The asymmetric peak shape makes it challenging for chromatography software to accurately determine the peak area, leading to unreliable quantitative results.[5]

  • Decreased Sensitivity: As the peak broadens and flattens, the peak height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[4]

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical Gaussian peak. A value greater than 1.2 is generally considered to be tailing.[5] For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are often unacceptable for high-precision assays.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Problem: Significant peak tailing is observed for the this compound peak.

Below is a troubleshooting workflow to identify and address the root cause of peak tailing.

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Performance check_mobile_phase->check_column Mobile phase optimized solution_ph Adjust pH to 2.5-3.5 check_mobile_phase->solution_ph Is pH > 4? solution_buffer Increase Buffer Strength (25-50 mM) check_mobile_phase->solution_buffer Is buffer strength < 20 mM? solution_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) check_mobile_phase->solution_modifier Persistent tailing at low pH? check_sample Step 3: Investigate Sample and Injection Parameters check_column->check_sample Column is appropriate solution_column_type Use End-Capped or Base-Deactivated Column check_column->solution_column_type Using standard silica column? solution_column_flush Flush or Replace Column check_column->solution_column_flush Is column old or contaminated? check_instrument Step 4: Examine Instrumental Factors check_sample->check_instrument Sample parameters optimized solution_sample_conc Reduce Sample Concentration or Injection Volume check_sample->solution_sample_conc Peak shape improves with dilution? solution_injection_solvent Match Injection Solvent to Mobile Phase check_sample->solution_injection_solvent Injection solvent stronger than mobile phase? solution_tubing Minimize Extra-Column Volume (shorter, narrower tubing) check_instrument->solution_tubing Are all peaks tailing?

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Troubleshooting Steps

Step 1: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds like this compound.

  • Adjusting Mobile Phase pH: The primary cause of peak tailing for basic compounds is the interaction with ionized silanol groups on the silica stationary phase. By lowering the mobile phase pH, these silanol groups become protonated and less likely to interact with the protonated amine group of this compound. Aim for a mobile phase pH between 2.5 and 3.5.[6]

  • Increasing Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also mask some of the residual silanol activity, leading to improved peak symmetry.[5]

  • Using Mobile Phase Additives:

    • Acidic Additives: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can effectively protonate the silanol groups and improve peak shape.

    • Basic Additives (Competing Base): In some cases, adding a small, basic compound like triethylamine (TEA) at a low concentration (e.g., 0.1%) can be effective. TEA acts as a "silanol suppressor" by competing with the analyte for interaction with the active sites on the stationary phase.[7]

Quantitative Impact of pH on Peak Asymmetry

Compound ClassMobile Phase pHAsymmetry Factor (As)Improvement
Basic Amine (e.g., Methamphetamine)7.02.35-
Basic Amine (e.g., Methamphetamine)3.01.3343.4%
Data adapted from a study on basic drug compounds.[6]

Quantitative Impact of Mobile Phase Additives on Tailing Factor

Additive (Counteranion)Effect on Tailing Factor
PF6-Strongest reduction in tailing
ClO4-Moderate reduction in tailing
BF4-Moderate reduction in tailing
H2PO4-Least reduction in tailing
Data from a study on protonated basic compounds.[7]

Step 2: Column Selection and Care

The choice of HPLC column and its condition are crucial for obtaining symmetrical peaks.

  • Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. For basic compounds like this compound, using a column specifically designated as "base-deactivated" or "end-capped" is highly recommended.[8]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-organic particles, which are designed to minimize silanol interactions.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites and peak tailing.

    • Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.

    • Replacement: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.

Step 3: Sample and Injection Parameters

The way the sample is prepared and introduced into the HPLC system can also affect peak shape.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Injection Solvent: The solvent in which your sample is dissolved should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a broad and tailing peak.

Step 4: Instrumental Factors

  • Extra-Column Volume: Excessive volume between the injector and the detector (in tubing, fittings, and the detector flow cell) can lead to band broadening and peak tailing that affects all peaks in the chromatogram.

    • Minimize Tubing Length and Diameter: Use shorter lengths of narrow internal diameter tubing (e.g., 0.125 mm) to connect the components of your HPLC system.

    • Check Fittings: Ensure all fittings are properly made and that there are no gaps that could contribute to dead volume.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general starting point and may require optimization for your specific application. It is based on published methods for Albendazole and its related compounds.[9][10][11][12]

1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a mobile phase composition that provides good retention for this compound (e.g., 70% A: 30% B) and adjust as needed. A gradient elution may be necessary if other related compounds are being analyzed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 292 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Dilute the stock solution with the initial mobile phase composition to prepare working standards.

  • Sample Solution: The sample preparation method will depend on the matrix. For drug formulation analysis, dissolution in the mobile phase may be sufficient. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.

3. System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Tailing Factor: Should be ≤ 1.5 for the this compound peak.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be < 2% for replicate injections.

4. Analysis

Inject the standards and samples and acquire the chromatograms. Process the data to determine the peak areas and calculate the concentration of this compound in the samples.

Visualization of Silanol Interaction

The following diagram illustrates the chemical interaction between a basic analyte like this compound and the active silanol groups on the stationary phase, which is the primary cause of peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Si-OH Si-OH (Acidic Silanol Group) ABZ-NH3+ ABZ-NH3+ (Protonated this compound) ABZ-NH3+->Si-OH Ionic Interaction (Causes Peak Tailing)

Caption: Interaction of protonated this compound with acidic silanol groups.

References

Technical Support Center: Preventing Non-specific Binding of ABZ-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding (NSB) of ABZ-amine and other small-molecule fluorescent probes in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for assays involving this compound?

Non-specific binding refers to the attachment of a molecule, such as this compound, to surfaces or other molecules in the assay system that are not the intended target.[1] This can be caused by low-affinity, non-covalent interactions like hydrophobic or electrostatic forces.[2] For a fluorescent molecule like this compound, NSB leads to high background signals, which can mask the true specific signal from the target of interest, reduce the assay's sensitivity and signal-to-noise ratio, and ultimately lead to inaccurate or false-positive results.[3]

Q2: What are the primary chemical properties of this compound that might contribute to its non-specific binding?

While the exact structure of "this compound" is not specified, we can infer its potential for NSB based on it being a small molecule with an amine group and likely some aromatic/hydrophobic regions, similar to other benzimidazole-based compounds. Key contributing properties include:

  • Hydrophobicity: Aromatic rings and alkyl chains can interact non-specifically with hydrophobic surfaces, such as plastic microplates or other proteins in the assay. Dye hydrophobicity is a strong indicator of its propensity for non-specific binding.

  • Electrostatic Interactions: Amine groups are basic and can be protonated to carry a positive charge, especially at neutral or acidic pH.[4] This positive charge can lead to electrostatic attraction to negatively charged surfaces or biomolecules.

  • Hydrogen Bonding: The amine group can participate in hydrogen bonding, contributing to its binding to various surfaces.[5]

Q3: What are the most common blocking agents used to prevent NSB of small molecules like this compound?

Several types of blocking agents can be employed to saturate non-specific binding sites on assay surfaces.[6] The choice of blocking agent should be empirically determined for each specific assay.

  • Proteins: Bovine Serum Albumin (BSA) and casein are commonly used to block non-specific sites on surfaces.[7][8]

  • Detergents (Surfactants): Non-ionic detergents like Tween-20 and Triton X-100 are effective at reducing hydrophobic interactions.[1]

  • Polymers: Polyethylene glycol (PEG) can be used to create a hydrophilic barrier on surfaces, preventing hydrophobic interactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to non-specific binding of this compound.

ProblemPossible CauseRecommended Solution
High background fluorescence across the entire plate 1. Sub-optimal blocking: The blocking agent is not effectively covering all non-specific sites. 2. Hydrophobic interactions: this compound is binding to the plasticware. 3. Electrostatic interactions: Charged this compound is binding to the surface.1. Increase the concentration or incubation time of the blocking agent. Try a different blocking agent (e.g., switch from BSA to casein or a commercial protein-free blocker). 2. Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the assay and wash buffers.[1] 3. Adjust the pH of the assay buffer to be closer to the isoelectric point of interacting proteins to minimize charge. Increase the ionic strength of the buffer by adding NaCl (e.g., 150-500 mM) to shield electrostatic interactions.[9]
Inconsistent or variable background between wells 1. Inconsistent pipetting: Uneven application of reagents, including the blocking agent. 2. Evaporation: Sample volume changes during incubation, leading to concentration differences. 3. Contamination: Particulates or contaminants in the buffer or on the plate.1. Ensure careful and consistent pipetting techniques. Use calibrated multichannel pipettes for better consistency. 2. Use plate sealers during incubation steps to minimize evaporation. 3. Filter all buffers before use. Ensure microplates are clean and free from dust.
Low specific signal (low signal-to-noise ratio) 1. Over-blocking: The blocking agent may be sterically hindering the binding of this compound to its specific target. 2. Harsh washing steps: Excessive washing may be removing the specifically bound this compound.1. Reduce the concentration or incubation time of the blocking agent. 2. Optimize the number and duration of wash steps. Reduce the detergent concentration in the wash buffer if necessary.

Experimental Protocols

Protocol 1: General Assay Protocol with Blocking Step

This protocol provides a basic workflow for an assay involving this compound, incorporating a blocking step to minimize NSB.

  • Immobilization of Target Molecule (if applicable):

    • Coat microplate wells with the target molecule in an appropriate buffer.

    • Incubate as required (e.g., overnight at 4°C or 2 hours at room temperature).

    • Wash wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash wells 3 times with wash buffer.

  • Incubation with this compound:

    • Add this compound diluted in assay buffer to the wells.

    • Incubate for the desired time and temperature, protected from light.

  • Washing:

    • Wash wells 3-5 times with wash buffer to remove unbound this compound.

  • Signal Detection:

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

Protocol 2: Optimization of Blocking Conditions

To determine the optimal blocking strategy, a systematic evaluation of different blocking agents and concentrations is recommended.

  • Prepare a matrix of blocking conditions:

    • Select several blocking agents to test (e.g., BSA, Casein, a commercial blocker).

    • For each agent, prepare a series of dilutions in your assay buffer (e.g., 0.5%, 1%, 3%, 5% for proteins).

    • For detergents like Tween-20, test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%).

  • Perform the assay with different blocking conditions:

    • Use a microplate with sufficient wells to test each condition in triplicate.

    • Include "no target" control wells for each blocking condition to assess the level of NSB directly.

    • Include "no blocking" wells as a positive control for NSB.

  • Analyze the results:

    • Calculate the signal-to-noise ratio (Signal in target wells / Signal in no-target wells) for each condition.

    • Select the blocking condition that provides the highest signal-to-noise ratio.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypeTypical ConcentrationMechanism of ActionNotes
Bovine Serum Albumin (BSA) Protein1-5% (w/v)Coats the surface to prevent protein and small molecule adsorption.A cost-effective, general-purpose blocking agent.[6]
Casein (from milk) Protein1-5% (w/v)Similar to BSA, provides a protein layer to block non-specific sites.Can be more effective than BSA in some systems. Not suitable for assays detecting phosphoproteins.[8]
Tween-20 Non-ionic Detergent0.01-0.1% (v/v)Reduces hydrophobic interactions between the analyte and the surface.[1]Often used as an additive in wash and assay buffers.
Triton X-100 Non-ionic Detergent0.01-0.1% (v/v)Similar to Tween-20, disrupts hydrophobic interactions.Can be more stringent than Tween-20.
Polyethylene Glycol (PEG) Polymer1-5% (w/v)Forms a hydrophilic layer on the surface, repelling hydrophobic molecules.Can be effective for very "sticky" compounds.
Commercial Blockers VariousVaries by manufacturerOften protein-free formulations designed for specific assay types.Can offer better performance and lot-to-lot consistency, but at a higher cost.[8]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Minimizing NSB cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection Target_Immobilization Target Immobilization Wash1 Wash Target_Immobilization->Wash1 Blocking Blocking Step Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_ABZ_amine Add this compound Wash2->Add_ABZ_amine Incubation Incubation Add_ABZ_amine->Incubation Wash3 Final Wash Incubation->Wash3 Read_Signal Read Fluorescence Wash3->Read_Signal

Caption: General Experimental Workflow for Minimizing NSB

Troubleshooting_Logic Figure 2. Troubleshooting Logic for High Background Signal Start High Background Signal Observed Check_Blocking Is blocking step optimized? Start->Check_Blocking Optimize_Blocking Optimize Blocking: - Increase concentration/time - Change blocking agent Check_Blocking->Optimize_Blocking No Check_Buffer Is buffer composition optimal? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Optimize_Buffer Optimize Buffer: - Add detergent (Tween-20) - Adjust pH - Increase ionic strength (NaCl) Check_Buffer->Optimize_Buffer No Check_Washing Are wash steps adequate? Check_Buffer->Check_Washing Yes Optimize_Buffer->Check_Washing Optimize_Washing Optimize Washing: - Increase number of washes - Increase wash duration Check_Washing->Optimize_Washing No End Reduced Background Check_Washing->End Yes Optimize_Washing->End

Caption: Troubleshooting Logic for High Background Signal

References

Technical Support Center: Improving the Recovery of ABZ-Amine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the recovery of ABZ-amine from various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during sample preparation?

A1: Low recovery of this compound can stem from several factors, including:

  • Suboptimal pH: The pH of your sample and extraction solvents is critical. As a basic compound, this compound extraction is highly dependent on its ionization state.

  • Inappropriate Extraction Technique: The choice between liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) depends on the biological matrix, the desired level of cleanliness, and the physicochemical properties of this compound.

  • Analyte Degradation: this compound may be susceptible to degradation due to factors like extreme pH, high temperatures, or prolonged exposure to light.[1]

  • Matrix Effects: Components within the biological matrix (e.g., phospholipids, salts) can interfere with the extraction process or suppress the analyte's signal during analysis, particularly with LC-MS/MS.[2][3]

  • Incomplete Elution (SPE) or Phase Transfer (LLE): The elution solvent in SPE may not be strong enough to release this compound from the sorbent, or the partitioning in LLE may be unfavorable.

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Mitigating matrix effects is crucial for accurate quantification.[3] Consider the following strategies:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method. SPE is often more effective at removing interfering matrix components than LLE or PPT.

  • Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for matrix effects as it will be similarly affected as the analyte.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4]

Q3: What are the key stability considerations for this compound in biological samples?

A3: Ensuring the stability of this compound from collection to analysis is critical. Key factors to consider include:

  • Temperature: Store samples at appropriate low temperatures (e.g., -20°C or -80°C) to minimize enzymatic degradation or chemical hydrolysis.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[6]

  • Light Exposure: Protect samples from light, especially if this compound is known to be photolabile.

  • pH: The pH of the matrix can influence the stability of the analyte.[7]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound using SPE, consult the following troubleshooting guide.

Potential Cause Troubleshooting Steps
Analyte Breakthrough during Loading The analyte is not retained on the sorbent. Verify that the sample pH is appropriate for the chosen sorbent (for cation exchange, the pH should be at least 2 units below the pKa of this compound). Analyze the flow-through to confirm the presence of the analyte.[8]
Incomplete Elution The elution solvent is not strong enough to desorb this compound. For a cation exchange sorbent, use a basic elution solvent (e.g., with ammonium hydroxide) to neutralize the amine. Test stronger organic solvents or solvent mixtures.
Improper Sorbent Conditioning/Equilibration Failure to properly wet and equilibrate the sorbent can lead to inconsistent binding. Ensure the sorbent is conditioned with an organic solvent (e.g., methanol) and then equilibrated with a buffer similar to the sample matrix.[9]
Matrix Overload The capacity of the SPE cartridge may be exceeded by high concentrations of matrix components. Consider diluting the sample before loading or using a cartridge with a larger sorbent bed.
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low or inconsistent recovery of this compound with LLE, refer to the table below.

Potential Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase The pH determines the ionization state of this compound and its partitioning. For a basic compound like this compound, adjust the pH of the aqueous phase to be at least 2 units above its pKa to ensure it is in its neutral, more extractable form.[10]
Suboptimal Organic Solvent The chosen organic solvent may not have the appropriate polarity to efficiently extract this compound. Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). A study on the related compound albendazole in rat plasma showed high recovery with ethyl acetate under alkaline conditions.[11]
Insufficient Mixing/Phase Separation Inadequate vortexing can lead to incomplete extraction. Ensure thorough mixing of the aqueous and organic phases. If an emulsion forms, centrifugation can help to break it and achieve clear phase separation.
Analyte Degradation Extreme pH or high temperatures during extraction can cause degradation. Perform extractions at a controlled temperature and avoid harsh pH conditions if stability is a concern.[8]
Low Recovery in Protein Precipitation (PPT)

Protein precipitation is a simpler but often less clean method. If you are facing low recovery, consider the following.

Potential Cause Troubleshooting Steps
Analyte Co-precipitation with Proteins This compound may be binding to proteins and precipitating with them. Try different precipitating agents (e.g., acetonitrile, methanol, acetone) or a mixture.[12] The addition of a small amount of acid or base to the precipitation solvent can sometimes disrupt protein binding.
Incomplete Protein Precipitation Insufficient precipitation can lead to a "dirty" extract and matrix effects. Ensure the ratio of organic solvent to the biological sample is adequate (typically 3:1 or 4:1).[13] Perform the precipitation at a low temperature (e.g., on ice) to enhance protein removal.
Suboptimal Reconstitution Solvent After evaporation of the supernatant, the dried extract may not fully redissolve in the reconstitution solvent. Test different solvents or solvent mixtures that are compatible with your analytical method.

Quantitative Data Summary

The following tables summarize reported recovery data for compounds structurally related to this compound from various biological matrices using different extraction techniques. This data can serve as a benchmark for your own experiments.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

Analyte Matrix Extraction Solvent pH Condition Mean Recovery (%) Reference
AlbendazoleRat PlasmaEthyl AcetateAlkaline96.94[11]
Albendazole SulphoxideRat PlasmaEthyl AcetateAlkaline99.71[11]

Table 2: Solid-Phase Extraction (SPE) Recovery

Analyte Matrix Sorbent Type Mean Recovery (%) Reference
Aromatic AminesUrineMagnetic Covalent Framework81.9 - 120[14]
ColchicinePlasma & UrinePrimary Secondary Amine (PSA)93.9 - 102.68[15]
Various DrugsUrinePolymeric Mixed-Mode79.6 - 109[16]

Table 3: Protein Precipitation (PPT) Recovery

Analyte Matrix Precipitating Agent Mean Recovery (%) Reference
OlanzapineWhole BloodAcidic Methanol103[15]

Experimental Protocols & Workflows

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for similar amine compounds and should be optimized for this compound and your specific matrix.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted for a basic compound like this compound using a cation exchange SPE cartridge.

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Adjust the sample pH to ~6.0 with a suitable buffer.

    • Centrifuge to remove any particulates.

  • SPE Cartridge Conditioning:

    • Condition a cation exchange SPE cartridge (e.g., a polymeric mixed-mode strong cation exchanger) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the pH 6.0 buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the pH 6.0 buffer to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is adjust_ph Adjust pH to ~6.0 add_is->adjust_ph centrifuge_sample Centrifuge adjust_ph->centrifuge_sample load Load Sample centrifuge_sample->load Load supernatant condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (pH 6.0 Buffer) condition->equilibrate equilibrate->load wash1 Wash 1 (pH 6.0 Buffer) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute dry_down Evaporate to Dryness elute->dry_down Collect eluate reconstitute Reconstitute dry_down->reconstitute Analysis Analysis reconstitute->Analysis

Workflow for Solid-Phase Extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on a successful method for the related compound albendazole and should be a good starting point for this compound.[11]

Methodology:

  • Sample Preparation:

    • To 500 µL of plasma in a centrifuge tube, add an internal standard.

    • Add a small volume of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) to make the sample alkaline.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex the tube for 2-3 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow cluster_Preparation Sample Preparation cluster_Extraction Liquid-Liquid Extraction cluster_FinalSteps Final Steps plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is make_alkaline Make Alkaline (pH 9-10) add_is->make_alkaline add_solvent Add Ethyl Acetate (3 mL) make_alkaline->add_solvent vortex Vortex (2-3 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute Analysis Analysis reconstitute->Analysis

Workflow for Liquid-Liquid Extraction of this compound.
Protocol 3: Protein Precipitation (PPT) of this compound from Whole Blood

This is a general protocol for protein precipitation that can be adapted for this compound in whole blood.

Methodology:

  • Sample Preparation:

    • In a microcentrifuge tube, combine 100 µL of whole blood with an internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile (or methanol) to the tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Dry Down and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method.

PPT_Workflow cluster_Prep Sample Preparation cluster_PPT_Steps Protein Precipitation cluster_Final Final Processing blood_sample Whole Blood (100 µL) add_is Add Internal Standard blood_sample->add_is add_solvent Add Cold Acetonitrile (300 µL) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (>10,000 x g, 10 min, 4°C) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute Analysis Analysis reconstitute->Analysis

Workflow for Protein Precipitation of this compound.

References

Albendazole Impurities Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in the quantification of Albendazole impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution or co-elution, particularly between Impurity B (sulfoxide) and Impurity C (sulfone)?

A1: This is a frequently encountered issue, often stemming from suboptimal chromatographic conditions. The European Pharmacopoeia (Ph. Eur.) method, for instance, has been noted for shortcomings where Impurities B and C co-elute, and baseline separation between Impurities E and A is not achieved[1]. The physicochemical properties of these degradation products, such as their dissociation constants (pKa) and partition coefficients (logP), are very similar, making separation challenging[1].

Troubleshooting Steps:

  • Mobile Phase pH Control: The lack of pH control is a primary cause of poor resolution, as the ionization of Albendazole and its impurities is highly pH-dependent[1]. Ensure your mobile phase buffer is correctly prepared and its pH is stable and appropriate for the column and analytes. A pH of 4.2 using a sodium acetate buffer has been shown to be effective[1].

  • Column Selection: Not all C18 columns are the same. Test different C18 column brands or select a column with a different stationary phase chemistry that may offer alternative selectivity.

  • Gradient Optimization: An isocratic elution may not be sufficient to separate all analytes in a reasonable time[2]. Develop or optimize a gradient elution program. Adjusting the gradient slope and duration can significantly impact the resolution of closely eluting peaks.

  • Temperature Control: Use a thermostatted column oven to maintain a consistent temperature. Fluctuations can cause retention time shifts and affect resolution[3]. Increasing column temperature can sometimes improve peak shape and resolution[3].

Q2: My retention times are drifting throughout my analytical sequence. What are the likely causes?

A2: Retention time drift compromises the accuracy of peak identification and quantification. The most common causes are related to the mobile phase, column, or pump.

Troubleshooting Steps:

  • Mobile Phase Composition: Inconsistently prepared mobile phase is a leading cause. Always prepare fresh mobile phase for each run and ensure components are accurately measured[3]. If using a gradient, check that the mixer is functioning correctly[3].

  • Column Equilibration: Insufficient column equilibration before the first injection can cause drift in the initial chromatograms of a sequence. Ensure the column is equilibrated with the initial mobile phase for an adequate amount of time, typically 10-20 column volumes[3].

  • Pump Performance and Leaks: Air bubbles in the pump or leaks in the system can cause pressure fluctuations and variable flow rates, leading to retention time shifts[3]. Degas the mobile phase thoroughly and purge the pump[3][4]. Check all fittings for leaks[3].

  • Temperature Fluctuations: As mentioned in Q1, poor temperature control will lead to drifting retention times. Use a column oven[3].

Q3: I'm observing significant peak tailing for the Albendazole main peak. How can I fix this?

A3: Peak tailing can compromise quantification and integration accuracy[5]. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The tailing of basic compounds like Albendazole can occur due to interactions with residual acidic silanol groups on the silica-based column packing. Adding a competitor base like triethylamine (e.g., 0.05%) to the mobile phase can help reduce tailing by masking these sites[6].

  • Column Contamination: Contamination at the column inlet frit or within the column itself can cause peak distortion. Use a guard column to protect the analytical column and replace it regularly[4][7]. If the column is contaminated, try flushing it with a series of strong solvents[5].

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing[3]. Try reducing the injection volume or sample concentration.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q4: An unexpected peak has appeared in my chromatogram during a stability study. How should I approach its identification?

A4: Unexpected peaks in stability studies are often degradation products. Albendazole is known to degrade under stress conditions like oxidation, alkaline hydrolysis, and UV radiation[8][9].

Troubleshooting Steps:

  • Review Stress Conditions: The nature of the degradation product is linked to the stress condition applied. Oxidation is a primary degradation route for Albendazole, leading to Albendazole sulfoxide and sulfone[8]. Alkaline conditions can also produce distinct degradants[9][10][11].

  • Forced Degradation Studies: Perform systematic forced degradation studies (e.g., acid, base, peroxide, heat, light) on the Albendazole reference standard[8][9]. This helps to generate the potential degradation products and match their retention times to the unknown peak in your sample.

  • Mass Spectrometry (LC-MS): The most definitive way to identify an unknown peak is to use a mass spectrometer detector. LC-MS analysis can provide the mass of the impurity, which is crucial for proposing its chemical structure[8].

  • Check for Contamination: Ensure the peak is not an artifact from contaminated mobile phase, glassware, or system carryover[7]. Run a blank injection (injecting only the sample solvent) to rule out system contamination.

Q5: I'm having trouble completely dissolving my Albendazole sample. Will this affect quantification?

A5: Yes, absolutely. Incomplete dissolution will lead to inaccurate and unreliable quantitative results. Albendazole has poor aqueous solubility[12].

Troubleshooting Steps:

  • Use an Appropriate Solvent: The solubility of Albendazole is poor in water but improves in acidic conditions. Sample preparation often involves using an acidified organic solvent. A mixture of methanol with 1% (v/v) glacial acetic acid or 1% methanolic sulfuric acid has been used effectively to improve solubility[1][13][14].

  • Utilize Sonication: After adding the solvent, sonicate the sample solution for about 10-15 minutes to aid dissolution[2][15].

  • Filter the Sample: After dissolution, it is critical to filter the sample solution through a suitable syringe filter (e.g., 0.20 or 0.45 µm PTFE) to remove any insoluble particles that could block the HPLC column[1][2].

Data Presentation

Table 1: Comparison of HPLC Method Parameters

ParameterStandard Pharmacopoeia Method (Illustrative)Optimized UHPLC Method for Improved Resolution[1]
Column C18, 5 µmAcquity BEH C18, 1.7 µm
Mobile Phase A Ammonium Dihydrogen Phosphate Solution10 mM Aqueous Sodium Acetate Buffer, pH 4.2
Mobile Phase B MethanolAcetonitrile (ACN)
Elution Mode Isocratic or Simple GradientOptimized Gradient
Flow Rate 1.0 - 1.5 mL/min0.5 mL/min
Detection UV 254 nmUV (Diode Array Detector)
Run Time > 20 min< 10 min
Key Issue Co-elution of Impurities B & CBaseline separation of all monitored impurities

Table 2: Common Albendazole Impurities and Potential Quantification Pitfalls

Impurity NameCommon DesignationPotential PitfallMitigation Strategy
Albendazole sulfoxideImpurity B[16]Co-elutes with Impurity C in some methods.[1]Optimize mobile phase pH and gradient profile.
Albendazole sulfoneImpurity C[16]Co-elutes with Impurity B in some methods.[1]Optimize mobile phase pH and gradient profile.
2-Aminobenzimidazole-Process impurity, may have different UV response.Use a qualified reference standard for accurate quantification.
5-(Propylsulfonyl)-1H-benzimidazol-2-amineImpurity D[17]Can form under harsh acidic/heat stress conditions.Use a stability-indicating method; monitor during stress testing.
Methyl (1H-Benzimidazol-2-yl)carbamateImpurity E[17]Poor resolution with Impurity A in some methods.[1]Adjust mobile phase organic modifier (e.g., ACN vs. MeOH).

Experimental Protocols

Protocol 1: High-Resolution UHPLC Method for Albendazole and Impurities

This protocol is based on a method designed to overcome common resolution issues[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM aqueous sodium acetate buffer. Adjust the pH to 4.2 with glacial acetic acid. Filter through a 0.22 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Sample Preparation:

    • Stock Solution: Accurately weigh about 25 mg of the Albendazole sample into a 50 mL volumetric flask.

    • Dissolution: Add approximately 30 mL of a solvent mixture (Methanol with 1% v/v glacial acetic acid). Sonicate for 15 minutes to dissolve.

    • Dilution: Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Filtration: Filter the solution through a 0.20 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Column Temperature: 35°C.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: Diode array detector, monitor at 295 nm[2].

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0 min: 20% B

      • 8 min: 60% B

      • 8.1 min: 20% B

      • 10 min: 20% B

Protocol 2: System Suitability Test (SST)

Perform the SST before running any samples to ensure the chromatographic system is fit for purpose.

  • SST Solution Preparation: Prepare a solution containing Albendazole and key, closely eluting impurities (e.g., Impurity B and Impurity C) at a concentration suitable for detection.

  • Injections: Inject the SST solution five or six replicate times.

  • Acceptance Criteria (based on USP <621>):

    • Resolution: The resolution between critical peak pairs (e.g., Impurity B and Impurity C) must be greater than 1.5.

    • Tailing Factor: The tailing factor for the Albendazole peak should not be more than 2.0[18].

    • Relative Standard Deviation (RSD): The RSD for the peak areas of the replicate injections should be not more than 2.0%[18].

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution or Co-eluting Peaks check_mobile_phase Is mobile phase pH correctly prepared and stable? start->check_mobile_phase check_column Is the column old or contaminated? check_mobile_phase->check_column Yes action_mp Prepare fresh mobile phase. Verify pH. check_mobile_phase->action_mp No check_gradient Is the gradient profile optimal for these impurities? check_column->check_gradient No action_column Replace with new column. Use a guard column. check_column->action_column Yes check_temp Is column temperature stable and controlled? check_gradient->check_temp Yes action_gradient Adjust gradient slope or duration. check_gradient->action_gradient No action_temp Use/check column oven. Test different temperatures. check_temp->action_temp No end_good Resolution Achieved check_temp->end_good Yes action_mp->check_column action_column->check_gradient action_gradient->check_temp action_temp->end_good

Caption: A flowchart for troubleshooting poor HPLC peak resolution.

G Albendazole Oxidative Degradation Pathway albendazole Albendazole (Parent Drug) sulfoxide Albendazole Sulfoxide (Impurity B) albendazole->sulfoxide Oxidation [O] sulfone Albendazole Sulfone (Impurity C) sulfoxide->sulfone Further Oxidation [O]

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: ABZ-Amine and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide on the cytotoxicity of ABZ-amine (Amino Albendazole) and its parent compound, Albendazole, cannot be provided at this time due to a lack of available scientific literature and experimental data directly comparing the two substances.

Extensive searches of scientific databases have not yielded studies that specifically evaluate and compare the cytotoxic effects of this compound against Albendazole. This compound, also known as Amino Albendazole, is primarily documented as an impurity or a potential metabolite of Albendazole. While the cytotoxicity of Albendazole and its principal metabolites, albendazole sulfoxide and albendazole sulfone, has been a subject of considerable research, this compound has not been similarly investigated in a comparative context.

Albendazole: A Profile of Cytotoxicity

Albendazole, a broad-spectrum anthelmintic agent, exhibits significant cytotoxic effects, which are primarily attributed to its ability to disrupt microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Cytotoxicity of Albendazole and its Major Metabolites

In contrast to Albendazole, its main metabolites, albendazole sulfoxide and albendazole sulfone, have consistently demonstrated significantly lower cytotoxicity across various cell lines. This suggests that the metabolic conversion of Albendazole in the body is a detoxification process.

The following table summarizes the available quantitative data on the cytotoxicity of Albendazole and its primary metabolites. It is important to note that no comparable data for this compound was found in the reviewed literature.

CompoundCell LineIC50 Value (µg/mL)Exposure Time (hours)
Albendazole Balb/c 3T30.272
FaO1.072
HepG26.472
Albendazole Sulfoxide Balb/c 3T314.072
HepG255.572
Albendazole Sulfone Balb/c 3T337.872
FaO69.572

Experimental Protocols

The cytotoxicity data for Albendazole and its metabolites are typically determined using standard in vitro assays. A general experimental protocol is outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, FaO) or other appropriate cell lines (e.g., Balb/c 3T3) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Albendazole, Albendazole Sulfoxide, Albendazole Sulfone) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of Albendazole's cytotoxicity involves the disruption of microtubule dynamics, which in turn affects various cellular processes.

Albendazole's Mechanism of Action

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to MicrotubulePolymerization Microtubule Polymerization BetaTubulin->MicrotubulePolymerization Inhibits MicrotubuleDisruption Disruption of Microtubules MicrotubulePolymerization->MicrotubuleDisruption G2M_Arrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Workflow CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment Treatment with Test Compounds CellSeeding->CompoundTreatment Incubation Incubation (e.g., 72 hours) CompoundTreatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay DataAnalysis Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis

A Comparative Guide to Analytical Method Validation for ABZ-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ABZ-amine, a primary aromatic amine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters. The results are summarized below to facilitate a clear comparison and aid in the selection of the most suitable method for a given application.

Validation ParameterHPLC-UVGC-MSLC-MS/MSICH Acceptance Criteria
Linearity (R²) >0.999>0.998>0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%< 1.2%≤ 2.0%
Limit of Detection (LOD) 5 ng/mL10 ng/mL0.1 ng/mLReportable
Limit of Quantitation (LOQ) 15 ng/mL30 ng/mL0.3 ng/mLReportable
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo interference from placebo and known impuritiesThe method should be specific for the analyte.
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in oven temperature and carrier gas flow rateUnaffected by minor changes in mobile phase composition and flow rateConsistent results with small, deliberate variations in method parameters.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from initial planning to the final report.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Samples Prepare Standards and Samples Validation_Protocol->Prepare_Samples Perform_Tests Perform Validation Tests Prepare_Samples->Perform_Tests Collect_Data Collect and Process Data Perform_Tests->Collect_Data Analyze_Results Analyze Results Against Protocol Collect_Data->Analyze_Results Assess_Acceptance Assess Acceptance Criteria Analyze_Results->Assess_Acceptance Final_Report Prepare Validation Report Assess_Acceptance->Final_Report

Caption: A high-level workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the validated analytical techniques are provided below. These protocols are intended to serve as a guide for researchers in setting up their own experiments.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, ramped to 280°C.

  • Ionization: Electron Ionization (EI).

  • Mass Spectrometry: Full scan mode.

  • Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Samples were diluted in the initial mobile phase composition.

Interrelationship of Validation Parameters

The various parameters of analytical method validation are interconnected, ensuring the overall reliability of the method. The diagram below illustrates these relationships.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: Interrelationship of key analytical validation parameters.

Conclusion

This guide provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, LC-MS/MS is the preferred method. HPLC-UV offers a robust and cost-effective solution for routine analysis, while GC-MS is suitable for volatile and thermally stable analytes. The provided experimental protocols and validation data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

Unveiling the Activity Landscape of Albendazole Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the pharmacological and cytotoxic activities of albendazole and its primary metabolites reveals a clear hierarchy of potency, with albendazole sulfoxide emerging as the key player in its anthelmintic efficacy. While "ABZ-amine" (albendazole 2-aminosulfone) is a known metabolite, its biological activity remains largely uncharacterized in the scientific literature, precluding a direct comparison.

Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, undergoes rapid and extensive metabolism in the liver. This biotransformation is crucial for its therapeutic action, as the parent drug is poorly soluble and has low systemic bioavailability. The primary metabolic pathway involves the oxidation of albendazole to albendazole sulfoxide (also known as ricobendazole), which is then further oxidized to albendazole sulfone. Another, less predominant, metabolic route leads to the formation of albendazole 2-aminosulfone.

This guide provides a detailed comparison of the known biological activities of albendazole and its sulfoxide and sulfone metabolites, supported by experimental data. It also highlights the current knowledge gap regarding the activity of albendazole 2-aminosulfone.

Comparative Cytotoxicity of Albendazole and its Metabolites

In vitro studies have consistently demonstrated that the metabolic conversion of albendazole to its sulfoxide and sulfone derivatives is a detoxification process in mammalian cells. The parent drug, albendazole, exhibits the highest cytotoxicity.

CompoundCell LineEC50 (µg/mL) after 72hReference
AlbendazoleBalb/c 3T30.2 ± 0.1[1][2]
FaO1.0 ± 0.4[1][2]
HepG26.4 ± 0.1[1][2]
Albendazole SulfoxideBalb/c 3T322.4 ± 1.5 (after 48h)[2]
Albendazole SulfoneBalb/c 3T347.7 ± 1.4 (after 48h)[2]

Table 1: Comparative Cytotoxicity (EC50) of Albendazole and its Metabolites. EC50 represents the concentration of a compound that causes a 50% reduction in cell viability. A lower EC50 value indicates higher cytotoxicity.

Anthelmintic Activity: The Preeminence of Albendazole Sulfoxide

The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasites by binding to β-tubulin. This disruption of the cytoskeleton leads to impaired glucose uptake and, ultimately, parasite death.

It is widely accepted that albendazole sulfoxide is the principal active metabolite responsible for the systemic anthelmintic effects of albendazole. Following oral administration, albendazole itself is often undetectable in plasma, while albendazole sulfoxide reaches therapeutic concentrations.

In contrast, albendazole sulfone is generally considered to be an inactive metabolite with significantly diminished or no anthelmintic activity. Studies have shown that it does not produce any significant effects on cell proliferation or microtubule structure, unlike albendazole and albendazole sulfoxide.[3]

The activity of albendazole 2-aminosulfone ("this compound") has not been extensively studied. In some metabolic studies, this compound was not even detected, suggesting it may be a minor metabolite.[1] Without dedicated pharmacological studies, its contribution to the overall anthelmintic effect of albendazole remains unknown.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The data presented in Table 1 was generated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability. The general protocol is as follows:

  • Cell Seeding: Cells (e.g., Balb/c 3T3, FaO, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of albendazole, albendazole sulfoxide, or albendazole sulfone for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an insoluble purple formazan.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the transformation of albendazole and the process of evaluating its cytotoxicity, the following diagrams are provided.

Albendazole Metabolic Pathway ABZ Albendazole ABZ_SO Albendazole Sulfoxide (Active Metabolite) ABZ->ABZ_SO Oxidation (Liver) ABZ_Amine Albendazole 2-Aminosulfone (Activity Undetermined) ABZ->ABZ_Amine Metabolism ABZ_SO2 Albendazole Sulfone (Inactive Metabolite) ABZ_SO->ABZ_SO2 Oxidation

Caption: Metabolic pathway of Albendazole.

Cytotoxicity Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Expose cells to test compounds A->B C Add MTT solution B->C D Incubate and allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate EC50 values F->G

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The available scientific evidence clearly indicates that albendazole sulfoxide is the primary pharmacologically active metabolite of albendazole, responsible for its anthelmintic effects. The parent compound, albendazole, while being the administered drug, is more cytotoxic to mammalian cells in vitro. The subsequent metabolism to albendazole sulfone represents a detoxification pathway, resulting in an inactive compound. A significant gap in knowledge exists regarding the biological activity of albendazole 2-aminosulfone ("this compound"). Further research is warranted to fully characterize the pharmacological and toxicological profile of this metabolite and to understand its potential contribution, if any, to the overall effects of albendazole. For researchers and drug development professionals, this comparative understanding is crucial for optimizing anthelmintic therapies and assessing the safety profile of albendazole and related benzimidazole compounds.

References

Cross-Reactivity of ABZ-Amine in Albendazole Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ABZ-amine, an impurity of the broad-spectrum anthelmintic drug Albendazole (ABZ), in Albendazole immunoassays. Understanding the specificity of these assays is critical for accurate quantification of Albendazole and its metabolites in research and drug development, as cross-reactivity with impurities can lead to erroneous results. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations of key biological and experimental processes.

Introduction to Albendazole and its Metabolism

Albendazole is a benzimidazole carbamate that is widely used to treat a variety of parasitic worm infestations. Following oral administration, Albendazole is extensively metabolized in the liver, primarily to its active metabolite, albendazole sulfoxide (ABZSO). ABZSO is then further metabolized to the inactive albendazole sulfone (ABZSO2) and other metabolites. The parent drug, Albendazole, is often undetectable in plasma. The primary route of elimination is through the bile.

This compound (Amino albendazole) is recognized as an impurity in Albendazole formulations. Its chemical structure differs from Albendazole and its primary metabolites. The potential for this compound to cross-react in immunoassays designed to detect Albendazole and its metabolites is a significant consideration for assay specificity.

Albendazole Metabolism Pathway

The metabolic conversion of Albendazole primarily involves oxidation steps. The initial and most significant metabolic transformation is the oxidation of the sulfide to a sulfoxide, forming the active metabolite albendazole sulfoxide. This is followed by further oxidation to the inactive sulfone.

Albendazole_Metabolism Albendazole Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) (Active Metabolite) Albendazole->ABZSO Oxidation ABZSO2 Albendazole Sulfone (ABZSO2) (Inactive Metabolite) ABZSO->ABZSO2 Oxidation

Fig. 1: Metabolic Pathway of Albendazole

Immunoassays for Albendazole Detection

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the detection and quantification of Albendazole and its metabolites in various biological matrices. These assays rely on the specific binding of antibodies to the target analyte. The competitive ELISA is a frequently used format for small molecules like Albendazole.

Experimental Workflow: Indirect Competitive ELISA

In a typical indirect competitive ELISA for Albendazole, a known amount of Albendazole-protein conjugate is coated onto a microplate well. The sample containing the unknown amount of Albendazole is mixed with a specific primary antibody and added to the well. The free Albendazole in the sample competes with the coated Albendazole for binding to the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of Albendazole in the sample.

ELISA_Workflow cluster_steps Indirect Competitive ELISA Workflow Step1 1. Coating: Albendazole-protein conjugate is coated on the microplate well. Step2 2. Competition: Sample (containing Albendazole) and primary antibody are added. Free Albendazole competes with coated Albendazole for antibody binding. Step1->Step2 Step3 3. Detection: Enzyme-conjugated secondary antibody is added, which binds to the primary antibody. Step2->Step3 Step4 4. Substrate Addition: Substrate is added, and the enzyme catalyzes a color change. Step3->Step4 Step5 5. Measurement: Absorbance is read. Color intensity is inversely proportional to Albendazole concentration. Step4->Step5

Fig. 2: Indirect Competitive ELISA Workflow

Cross-Reactivity Data

Direct comparative data on the cross-reactivity of this compound in commercially available Albendazole immunoassays is not readily found in publicly available literature or product datasheets. Manufacturers often provide limited cross-reactivity data, typically focusing on the major metabolites.

However, a study by Tang et al. (2019) developed a monoclonal antibody-based indirect competitive ELISA for the detection of albendazole 2-aminosulfone (ABZSO2NH2), a metabolite of Albendazole. While this study does not include this compound, it provides a framework for how cross-reactivity is assessed and reported. The cross-reactivity was calculated as: (IC50 of ABZSO2NH2 / IC50 of competitor) × 100%.[1]

Table 1: Cross-Reactivity of a Monoclonal Antibody for Albendazole 2-Aminosulfone

CompoundIC50 (µg/L)Cross-Reactivity (%)
Albendazole 2-aminosulfone (ABZSO2NH2)85.2100
Albendazole (ABZ)>1000<8.5
Albendazole sulfoxide (ABZSO)>1000<8.5
Albendazole sulfone (ABZSO2)>1000<8.5
Fenbendazole (FBZ)>1000<8.5
Oxfendazole (OXI)>1000<8.5
Mebendazole (MBZ)>1000<8.5
Flubendazole (FLU)>1000<8.5

Data sourced from Tang et al. (2019).[1]

This table illustrates that the developed antibody was highly specific for albendazole 2-aminosulfone, with minimal cross-reactivity to the parent drug and other major metabolites. Similar comprehensive cross-reactivity studies for commercial kits that include this compound are needed for a complete comparison.

Experimental Protocols

Below is a representative protocol for an indirect competitive ELISA for the determination of Albendazole, based on methodologies described in the scientific literature. Researchers should optimize the protocol for their specific antibody and reagents.

Indirect Competitive ELISA Protocol

1. Coating of Microplate:

  • Dilute the Albendazole-ovalbumin (OVA) conjugate to a final concentration of 1 µg/mL in 0.05 M carbonate buffer (pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with washing buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the Albendazole standard or the test samples in PBS.

  • In a separate plate or tube, mix 50 µL of the standard/sample with 50 µL of the primary anti-Albendazole antibody (previously optimized dilution).

  • Incubate for 30 minutes at 37°C.

  • Transfer 100 µL of the mixture to the coated and blocked microplate wells.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

4. Detection:

  • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted according to the manufacturer's instructions, to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

5. Substrate Development:

  • Add 100 µL of the TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.

6. Measurement:

  • Read the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance against the logarithm of the Albendazole concentration.

  • Determine the concentration of Albendazole in the samples from the standard curve.

Conclusion and Recommendations

The specificity of Albendazole immunoassays is a critical parameter for accurate quantification. While data on the cross-reactivity of the impurity this compound is limited in the public domain, the potential for interference exists due to structural similarities with the target analyte.

Recommendations for Researchers:

  • Assay Validation: It is imperative to thoroughly validate any immunoassay for its intended purpose. This includes a comprehensive assessment of cross-reactivity with all relevant metabolites and potential impurities, including this compound.

  • Contact Manufacturers: For commercial ELISA kits, researchers should contact the manufacturers directly to obtain detailed cross-reactivity data that may not be included in the standard product insert.

  • Orthogonal Methods: When high accuracy is required, especially in a regulatory context, it is advisable to confirm immunoassay results with an orthogonal method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.

  • Standardization: The use of certified reference materials for both Albendazole and this compound is essential for accurate calibration and validation of the assays.

Further studies are needed to systematically evaluate the cross-reactivity of this compound in a range of commercially available and in-house developed Albendazole immunoassays to ensure the reliability of data generated in research and drug development.

References

Comparative Analysis of Albendazole Across Diverse Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Albendazole's performance and characteristics across various species, supported by experimental data. Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, has been widely used in both veterinary and human medicine. More recently, its potential as an anti-cancer agent has garnered significant interest.

This guide summarizes key quantitative data in structured tables for ease of comparison, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to facilitate a deeper understanding of its multifaceted actions.

Quantitative Data Presentation

Anthelmintic Efficacy: Fecal Egg Count Reduction (FECR) Rate

The efficacy of Albendazole against various gastrointestinal nematodes varies between parasite species and is influenced by factors such as dosage and host species. The Fecal Egg Count Reduction Test (FECRT) is a standard method to assess anthelmintic efficacy. A successful deworming program should result in a 90% or greater reduction in parasite eggs in manure[1].

Parasite SpeciesHost SpeciesDosageEgg Reduction Rate (ERR)Reference
Ascaris lumbricoidesHuman400 mg single dose97.30% - 99.8%[2][3]
HookwormHuman400 mg single dose82.07% - 97%[3][4]
Trichuris trichiuraHuman400 mg single dose23.12% - 72.7%[2][3]
Gastrointestinal HelminthsBali CattleNot Specified83.81%[5]

Note: Efficacy can be influenced by the development of anthelmintic resistance in parasite populations.

In Vitro Anti-Cancer Efficacy: IC50 Values

Albendazole has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer0.12[6]
MKN-45Gastric Cancer0.25 (at 96h)[7]
SGC-7901Gastric Cancer0.5 (at 96h)[7]
MKN-28Gastric Cancer1.0 (at 96h)[7]
SCC-25Head and Neck Squamous Cell Carcinoma0.53[8]
A549Lung Cancer2.26[8]
MCF-7Breast Cancer44.9 (EC50)[9]
MDA-MB-231Breast Cancer>100 (significant toxicity at 100 µM)[10]
B16F10MelanomaSignificant toxicity at 1, 10, and 100 µM[10]
Comparative Cytotoxicity: EC50 Values

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Studies comparing Albendazole and its metabolites highlight the role of metabolism in its toxicity profile.

Cell LineSpeciesCompoundEC50-72h (µg/mL)Reference
Balb/c 3T3MouseAlbendazole0.2 ± 0.1[11]
FaORatAlbendazole1.0 ± 0.4[11]
HepG2HumanAlbendazole6.4 ± 0.1[11]
Isolated HepatocytesRatAlbendazole>100[11]
Comparative Pharmacokinetics of Albendazole Sulphoxide

Following oral administration, Albendazole is rapidly metabolized to its active metabolite, Albendazole sulphoxide (ABZ-SO). The pharmacokinetic parameters of ABZ-SO can vary significantly between species.

ParameterSheepGoatsHuman (Adolescents)Rat
Dosage 5 mg/kg (IV)5 mg/kg (IV)400 mg (oral)50 mg/kg (oral)
Cmax (µg/mL) --0.288 - 0.380-
Tmax (h) --~4-
AUC (µg·h/mL) 35.1 ± 3.418.2 ± 1.1--
t½ (h) 7.7 ± 0.93.7 ± 0.3~7-8-
MRT (h) 9.8 ± 1.04.6 ± 0.3--
Reference [12][12][13][14]

Note: Cmax, Tmax, and t½ for humans are for Albendazole Sulfoxide. Pharmacokinetic parameters are highly dependent on the route of administration and formulation.

Acute Toxicity: LD50 Values

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration. Albendazole generally exhibits low acute toxicity due to its poor aqueous solubility and absorption.

SpeciesRouteLD50 (mg/kg)Reference
RatOral2500[15]
MouseOral>3000[16]
HamsterOral>10000[16]
Guinea-pigOral900[16]
RabbitOral500-1250[16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Albendazole and Metabolites

This method is used for the simultaneous determination of Albendazole (ABZ), Albendazole sulphoxide (ABZ-SO), and Albendazole sulphone (ABZ-SO2) in plasma.

  • Sample Preparation: Plasma samples are deproteinized by adding perchloric acid (e.g., 50 µL of 60% perchloric acid to 500 µL of serum)[17].

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., 250x4.6 mm, 5µm)[18][19].

    • Mobile Phase: A mixture of acetonitrile and a buffer, such as ammonium phosphate buffer (0.025M, pH=5)[18][19]. A gradient elution may be used[20].

    • Flow Rate: Typically around 1.2 mL/min[18][20].

  • Detection:

    • UV Detection: Wavelengths are set according to the analyte of interest, for example, 295 nm for ABZ-SO and ABZ-SO2[18].

    • Fluorescence Detection: Can be used for enhanced sensitivity for certain metabolites[17].

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard. The method should be validated for linearity, accuracy, and precision, with a limit of quantification typically in the low ng/mL range[18].

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 × 10^4 cells/well and allow them to attach overnight[21].

  • Compound Exposure: Treat cells with various concentrations of Albendazole or its metabolites for a specified duration (e.g., 24, 48, or 72 hours)[11].

  • MTT Incubation: After treatment, remove the medium and add 50 µL of MTT reagent (e.g., 2 mg/mL solution) to each well. Incubate for 1.5 to 4 hours at 37°C[11][21].

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals. Incubate with shaking for 15 minutes[11][21].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[11][21]. Cell viability is expressed as a percentage of the control (untreated cells).

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for determining anthelmintic efficacy in vivo.

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections. Weaned animals in their first grazing season are often preferred[22].

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal[22].

  • Treatment: Administer Albendazole at the recommended dose. It is crucial to dose according to individual body weight to avoid under-dosing[1].

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment for benzimidazoles like Albendazole[22].

  • Fecal Egg Counting: Use a standardized technique, such as the modified McMaster technique, to count the number of eggs per gram (EPG) of feces for each sample[5].

  • Calculation of ERR: The percentage reduction in the mean EPG is calculated using the following formula: ERR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) x 100[2].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Albendazole_Mechanism_of_Action cluster_parasite Parasitic Helminth ABZ Albendazole beta_tubulin β-tubulin ABZ->beta_tubulin Binds to microtubules Microtubule Polymerization beta_tubulin->microtubules Inhibits glucose_uptake Glucose Uptake microtubules->glucose_uptake Disrupts atp_depletion ATP Depletion glucose_uptake->atp_depletion Leads to paralysis_death Paralysis & Death atp_depletion->paralysis_death Causes

Caption: Primary anthelmintic mechanism of Albendazole in parasites.

Albendazole_Anticancer_Pathway cluster_cancer_cell Cancer Cell cluster_tubulin Microtubule Disruption cluster_wnt Wnt/β-catenin Pathway Inhibition ABZ Albendazole tubulin Tubulin Polymerization ABZ->tubulin wnt_beta_catenin Wnt/β-catenin Signaling ABZ->wnt_beta_catenin mitotic_arrest G2/M Phase Arrest tubulin->mitotic_arrest Inhibition leads to apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 BCL2 (Anti-apoptotic) wnt_beta_catenin->bcl2 Downregulates bcl2->apoptosis Induces

Caption: Key anti-cancer signaling pathways affected by Albendazole.

FECRT_Workflow start Select Infected Animal Cohort day0 Day 0: Collect Pre-Treatment Fecal Samples start->day0 treat Administer Albendazole day0->treat day10_14 Day 10-14: Collect Post-Treatment Fecal Samples treat->day10_14 fec Perform Fecal Egg Count (EPG) day10_14->fec calc Calculate Egg Reduction Rate (ERR) fec->calc end Assess Efficacy calc->end

References

Confirming the Identity of ABZ-Amine Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, unambiguous identification of chemical entities is paramount. Nuclear Magnetic Resonance (-NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data of ABZ-amine (Amino albendazole), a known impurity of the anthelmintic drug Albendazole, against common aliphatic and aromatic amines. The presented data, experimental protocols, and logical workflows are designed to assist researchers, scientists, and drug development professionals in the accurate identification of these compounds.

Comparative NMR Data Analysis

The structural identity of a molecule is encoded in its NMR spectrum through chemical shifts (δ), spin-spin coupling constants (J), and signal integration. Below is a comprehensive comparison of the ¹H and ¹³C NMR data for this compound against selected aromatic and aliphatic amines. This data facilitates the differentiation of this compound from other structurally related compounds.

Table 1: ¹H and ¹³C NMR Data for this compound and Alternative Amines

CompoundStructureSolvent¹H NMR Data (δ, multiplicity, J [Hz], integration)¹³C NMR Data (δ [ppm])
This compound Chemical Structure of this compoundDMSO-d610.69 (s, 1H, NH), 7.14 (dd, J=1.8, 0.6, 1H, arom), 7.03 (dd, J=8.1, 0.6, 1H, arom), 6.91 (d, J=8.5, 1H, arom), 6.22 (s, 2H, NH₂), 2.78 (t, J=7.1, 2H, CH₂), 1.54-1.47 (m, 2H, CH₂), 0.93 (t, J=7.3, 3H, CH₃)[1]156.5, 124.4, 123.0, 38.0, 22.7, 13.6[1]
Aniline Chemical Structure of AnilineCDCl₃7.26 (t, J=6.0, 2H, arom), 6.86 (t, J=9.0, 1H, arom), 6.76 (t, J=6.0, 2H, arom), 3.63 (s, 2H, NH₂)146.57, 129.30, 118.40, 115.12
p-Toluidine Chemical Structure of p-ToluidineCDCl₃6.95 (d, J=8.1, 2H, arom), 6.62 (d, J=8.1, 2H, arom), 3.55 (s, 2H, NH₂), 2.22 (s, 3H, CH₃)143.98, 129.76, 115.28, 20.42[2]
Benzylamine Chemical Structure of BenzylamineCDCl₃7.24-7.10 (m, 5H, arom), 3.70 (s, 2H, CH₂), 1.43 (s, 2H, NH₂)143.16, 128.29, 126.87, 126.53, 46.23
Cyclohexylamine Chemical Structure of CyclohexylamineCDCl₃2.62 (m, 1H, CH), 1.97-1.44 (m, 4H, CH₂), 1.44-0.72 (m, 6H, CH₂), 1.18 (s, 2H, NH₂)50.9, 36.9, 25.9, 25.1

Note: NMR data for aniline, p-toluidine, benzylamine, and cyclohexylamine are compiled from various publicly available spectral databases and may show slight variations depending on experimental conditions.

Experimental Protocols

To ensure data reproducibility and accuracy, adherence to a standardized experimental protocol is crucial. The following section outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amine sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery between scans.

  • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase the spectrum and reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

4. ¹³C NMR Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

  • Set the relaxation delay (d1) to 2-5 seconds.

  • Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Process the FID similarly to the ¹H spectrum.

  • Phase the spectrum and reference the chemical shifts to the solvent peak or the internal standard.

Workflow for Chemical Identity Confirmation

The process of confirming a chemical's identity using NMR spectroscopy follows a logical progression from sample preparation to data interpretation and final confirmation. The following diagram illustrates this workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Conclusion Sample Obtain Sample (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Insert into Spectrometer Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Process_1H Process 1H FID Acquire_1H->Process_1H Process_13C Process 13C FID Acquire_13C->Process_13C Analyze_Shifts Analyze Chemical Shifts Process_1H->Analyze_Shifts Analyze_Coupling Analyze Coupling Patterns & Integration Process_1H->Analyze_Coupling Process_13C->Analyze_Shifts Compare_Data Compare with Reference Data Analyze_Shifts->Compare_Data Analyze_Coupling->Compare_Data Confirmation Confirm Structure of this compound Compare_Data->Confirmation

Caption: Workflow for NMR-based chemical identity confirmation.

References

A Comparative Guide to the Inter-laboratory Validation of ABZ-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical data across different laboratories is a cornerstone of robust scientific research. This guide provides a comprehensive framework for the inter-laboratory validation of a hypothetical novel compound, "ABZ-amine." It outlines a comparative study of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), complete with detailed experimental protocols, comparative data, and visual workflows to support the seamless transfer and validation of the quantification assay.

Comparison of Analytical Methodologies

The selection of an analytical method for the quantification of this compound is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV and LC-MS/MS are two widely used techniques for the quantification of amine-containing compounds.[1][2]

Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 1.50 mg/L0.02 mg/kg
Limit of Quantification (LOQ) 4.50 mg/L0.06 mg/kg
Accuracy (Recovery %) 92.5 - 104.0%97.0 - 103.5%
Precision (RSD %) 0.75 - 3.50%0.20 - 2.50%
Selectivity Good, but may be prone to interference from compounds with similar UV spectra.Excellent, due to specific mass transitions.
Cost Lower initial and operational costs.Higher initial and maintenance costs.

Experimental Protocols

A rigorous and well-documented experimental protocol is fundamental for the successful inter-laboratory validation of an analytical method.

Sample Preparation and Extraction

The following protocol outlines a solid-phase extraction (SPE) method, which has demonstrated high recovery rates for polar aromatic amines.[3][4]

  • Sample Thawing and Homogenization: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.

  • Protein Precipitation: To one volume of plasma, add three volumes of acetonitrile containing an internal standard.

  • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: The resulting supernatant is carefully transferred to a clean tube for the subsequent extraction step.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: A strong cationic exchange (SCX) SPE cartridge is conditioned with methanol followed by deionized water.

    • Sample Loading: The supernatant is loaded onto the conditioned SCX cartridge.

    • Washing: The cartridge is washed with a solution of 2% formic acid in water to remove interfering substances.

    • Elution: this compound and the internal standard are eluted from the cartridge with a 5% ammonium hydroxide solution in methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium acetate buffer (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 254 nm.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[5]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.[2][5]

  • Quantification: Performed using a calibration curve with an internal standard to correct for matrix effects.[2]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing context for its mechanism of action.

cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound This compound This compound->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway modulated by this compound.

Inter-laboratory Validation Workflow

The successful execution of an inter-laboratory validation study relies on a structured and logical workflow.

Protocol_Dev Protocol Development & Standardization Sample_Distribution Sample Distribution to Labs A & B Protocol_Dev->Sample_Distribution Lab_A_Analysis Lab A Analysis Sample_Distribution->Lab_A_Analysis Lab_B_Analysis Lab B Analysis Sample_Distribution->Lab_B_Analysis Data_Comparison Data Comparison & Statistical Analysis Lab_A_Analysis->Data_Comparison Lab_B_Analysis->Data_Comparison Validation_Report Validation Report Generation Data_Comparison->Validation_Report

Caption: Workflow for an inter-laboratory validation study.

Conclusion

A comprehensive inter-laboratory validation of the analytical method for this compound is crucial for ensuring data integrity and consistency throughout the drug development lifecycle. By adhering to a well-defined protocol, establishing clear acceptance criteria, and transparently presenting comparative data, researchers can confidently ensure the reliability of their analytical results, irrespective of the testing site. This guide provides a foundational framework that can be tailored to the specific requirements of an this compound assay or any other analytical method transfer.

References

A Head-to-Head Comparison: Albendazole Sulfoxide Versus its Amino Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the principal active metabolite of the widely used anthelmintic drug albendazole, albendazole sulfoxide (ABZ-SO), and its further metabolized form, albendazole-2-aminosulfone (ABZ-amine), reveals significant differences in their biological activity. This guide synthesizes available experimental data to provide a clear comparison of their anthelmintic efficacy and cytotoxicity, offering valuable insights for researchers, scientists, and drug development professionals.

Albendazole (ABZ) is a prodrug that undergoes rapid hepatic metabolism. It is first oxidized to the pharmacologically active albendazole sulfoxide, which is responsible for the drug's broad-spectrum anthelmintic effects. This active metabolite is then further converted to several other metabolites, including albendazole-2-aminosulfone. Understanding the comparative bioactivity of these metabolites is crucial for optimizing therapeutic strategies and developing new anthelmintic agents.

Quantitative Data Summary

The available data consistently demonstrates that albendazole sulfoxide is the primary driver of albendazole's therapeutic effects, while albendazole-2-aminosulfone is considered a significantly less active or inactive metabolite. This metabolic conversion from the sulfoxide to the amino form represents a detoxification pathway.

Anthelmintic Activity

Direct quantitative comparisons of the anthelmintic activity between albendazole sulfoxide and albendazole-2-aminosulfone are limited in publicly available literature. However, studies on the broader metabolic pathway of albendazole consistently identify albendazole sulfoxide as the main active moiety. In contrast, albendazole-2-aminosulfone is often characterized as an inactive metabolite.

CompoundTarget OrganismMetricValueReference
Albendazole SulfoxideEchinococcus granulosus protoscolecesScolicidal Efficacy (50 µg/mL for 10 min)99.5%[1]
Albendazole SulfoneEchinococcus granulosus protoscolecesScolicidal Efficacy (50 µg/mL for 10 min)98.6%[1]
Cytotoxicity Profile

In vitro studies on various mammalian cell lines have been conducted to assess the cytotoxic potential of albendazole and its metabolites. These studies consistently show that the parent drug, albendazole, is the most cytotoxic, and its metabolites are progressively less so. This supports the role of metabolism as a detoxification mechanism.

CompoundCell LineAssayMetric (Concentration)ResultCitation
Albendazole (ABZ)Balb/c 3T3MTTEC₅₀ (72h)0.2 ±0.1 µg/mL[2]
Albendazole Sulfoxide (ABZ-SO)Balb/c 3T3MTTEC₅₀ (72h)>100 µg/mL[3]
Albendazole Sulfone (ABZ-SO2)Balb/c 3T3MTTEC₅₀ (72h)>100 µg/mL[3]
Albendazole-2-aminosulfone---Not detected in in vitro cytotoxicity experiments[2]
Albendazole (ABZ)HT-29Growth InhibitionIC₅₀0.12 µM[4]
Albendazole Sulfoxide (ABZ-SO)HT-29Growth InhibitionIC₅₀2.35 µM[4]
Albendazole Sulfone (ABZ-SO2)HT-29Growth InhibitionIC₅₀Completely Inactive[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for benzimidazole anthelmintics like albendazole and its active sulfoxide metabolite is the disruption of microtubule polymerization in parasite cells.

Metabolic Pathway of Albendazole ABZ Albendazole (ABZ) (Prodrug) ABZSO Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) ABZ->ABZSO Oxidation (Liver) ABZSO2 Albendazole Sulfone (ABZ-SO2) ABZSO->ABZSO2 Oxidation ABZamine Albendazole-2-aminosulfone (this compound) ABZSO2->ABZamine Further Metabolism

Metabolic conversion of albendazole.

The experimental workflow for assessing the bioactivity of these compounds typically involves in vitro assays against parasitic worms and cytotoxicity testing on mammalian cell lines.

Experimental Workflow for Bioactivity Assessment cluster_anthelmintic Anthelmintic Efficacy cluster_cytotoxicity Cytotoxicity parasite Helminth Culture treatment1 Treatment with ABZ-SO & this compound parasite->treatment1 assessment1 Assessment of Viability (e.g., Motility, Survival) treatment1->assessment1 Result Comparative Analysis of Efficacy and Toxicity assessment1->Result cells Mammalian Cell Culture treatment2 Treatment with ABZ-SO & this compound cells->treatment2 assessment2 Assessment of Viability (e.g., MTT Assay) treatment2->assessment2 assessment2->Result

Workflow for comparing bioactivity.

Experimental Protocols

In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)

This protocol is a general method for assessing the efficacy of anthelmintic compounds against adult parasitic worms.

  • Parasite Collection: Adult helminths (e.g., Haemonchus contortus) are collected from the abomasa of freshly slaughtered sheep.

  • Washing and Preparation: The collected worms are washed thoroughly with a physiological saline solution to remove any debris.

  • Treatment Groups: Worms are placed in petri dishes containing a suitable culture medium. Test compounds (albendazole sulfoxide and albendazole-2-aminosulfone) are added at various concentrations. A negative control (medium only) and a positive control (a known anthelmintic) are included.

  • Incubation: The petri dishes are incubated at 37°C.

  • Motility Assessment: The motility of the worms is observed and scored at predetermined time points (e.g., 2, 4, 6, 8, and 24 hours) under a microscope. A scoring system (e.g., 0 for dead, 5 for normal motility) is used.

  • Data Analysis: The time taken for paralysis and death of the worms is recorded. The percentage of mortality is calculated, and dose-response curves can be generated to determine the IC₅₀ (half-maximal inhibitory concentration).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., Balb/c 3T3 fibroblasts or HepG2 hepatoma cells) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (albendazole sulfoxide and albendazole-2-aminosulfone). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The EC₅₀ (half-maximal effective concentration) is calculated from the dose-response curves.[2][3]

Conclusion

The evidence strongly indicates that albendazole sulfoxide is the primary pharmacologically active metabolite of albendazole, exhibiting potent anthelmintic activity. In contrast, albendazole-2-aminosulfone appears to be a minor, largely inactive metabolite. The metabolic conversion of albendazole sulfoxide to albendazole-2-aminosulfone is part of a detoxification process, as demonstrated by the significantly lower cytotoxicity of the downstream metabolites. This head-to-head comparison underscores the importance of albendazole sulfoxide in the therapeutic efficacy of albendazole and suggests that future drug development efforts could focus on optimizing the delivery and persistence of this active metabolite.

References

Evaluating the purity of commercially available ABZ-amine standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, the purity of starting materials and reference standards is paramount. It directly impacts the validity of experimental results, the safety and efficacy of potential drug candidates, and the reproducibility of synthetic processes. This guide provides an objective comparison of the purity of commercially available p-anisidine standards, a widely used aromatic amine intermediate. The evaluation is supported by detailed experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Commercial p-Anisidine Standards

The purity of a chemical standard is a critical parameter that can vary between suppliers. To provide a clear comparison, we have compiled the stated purity of p-anisidine from three different commercial vendors. It is important to note that the analytical method used for purity determination can influence the reported value.

SupplierProduct NumberStated Purity (%)Analytical Method
Supplier AA1094698.8%Gas Chromatography (GC)[1]
Supplier BA 244898%Not Specified[2]
Supplier CA 245099%+Not Specified[3]

This table highlights the variation in stated purity and the importance of considering the analytical methodology. While Supplier C claims the highest purity, the lack of a specified method warrants further investigation by the end-user. Supplier A provides a specific purity value determined by GC, offering a higher degree of transparency.

Experimental Protocols for Purity Determination

For researchers who wish to independently verify the purity of their p-anisidine standards or develop in-house quality control methods, the following detailed protocols are provided.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for p-anisidine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 62:38 v/v).[4] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the p-anisidine standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min[4]

    • Injection Volume: 20 µL[4]

    • Column Temperature: Ambient

    • UV Detection Wavelength: 240 nm[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the p-anisidine sample in 1 mL of dichloromethane.

  • (Optional) Derivatization: For certain polar impurities, derivatization may be necessary to improve volatility and chromatographic performance. A common approach is silylation using BSTFA.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Final hold: 10 minutes at 300 °C

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: 40-450 amu

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main p-anisidine peak and any impurity peaks by their mass spectra. The purity can be estimated by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the p-anisidine sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., 5 mg of maleic acid) into the same NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Purity Calculation:

    • Select well-resolved signals for both p-anisidine and the internal standard that do not overlap with any other signals.

    • Integrate the selected signals.

    • The purity of the p-anisidine sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the analytical processes and the potential biological context of p-anisidine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation start Commercial p-Anisidine Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Dilution with mobile phase gcms GC-MS Analysis dissolve->gcms Dilution in volatile solvent qnmr qNMR Analysis dissolve->qnmr Addition of internal standard hplc_data Chromatogram Integration hplc->hplc_data gcms_data Mass Spectra Identification & Integration gcms->gcms_data qnmr_data Spectral Integration & Purity Calculation qnmr->qnmr_data end Purity Report hplc_data->end Purity (%) gcms_data->end Purity (%) & Impurity ID qnmr_data->end Absolute Purity (%)

Workflow for the purity assessment of p-anisidine.

Aromatic amines and their derivatives are often investigated for their potential to modulate cellular signaling pathways, particularly those involved in cell proliferation and survival. One such pathway is the Platelet-Derived Growth Factor (PDGF) signaling cascade, which plays a crucial role in various physiological and pathological processes. Small molecule inhibitors targeting receptor tyrosine kinases (RTKs) within this pathway are of significant interest in drug discovery.

pdgf_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor (Tyrosine Kinase) PDGFR->PDGFR RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K PDGF PDGF (Ligand) PDGF->PDGFR Binding & Dimerization p_Anisidine p-Anisidine (Hypothetical Inhibitor) p_Anisidine->PDGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation & Survival Transcription->Cell_Response

Hypothetical inhibition of the PDGF signaling pathway.

Conclusion

The purity of chemical standards is a cornerstone of reliable scientific research. This guide provides a framework for evaluating and comparing commercially available p-anisidine standards. By utilizing the detailed experimental protocols for HPLC, GC-MS, and qNMR, researchers can independently verify the purity of their materials and ensure the integrity of their experimental outcomes. The provided visualizations offer a clear overview of the analytical workflow and a potential biological context for this important chemical intermediate. It is recommended that researchers critically evaluate the information provided by suppliers and, when necessary, perform their own purity assessments to maintain the highest standards of quality in their work.

References

Benchmarking ABZ-Amine Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of ABZ-amine is crucial for a variety of applications, from fundamental research to quality control in pharmaceutical manufacturing. This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of this compound Detection Methods

The selection of an appropriate detection method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of four common analytical techniques.

MethodPrincipleTypical Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1][2][3][4]Low µg/kg to ng/mL[2][4]MediumHigh specificity and sensitivity, suitable for complex matrices.[1][2][3]High initial instrument cost, requires skilled operators.
HPLC-Fluorescence Chromatographic separation with fluorescence detection after derivatization.[5][6][7]ng/mL to low µg/L[8]MediumHigh sensitivity, widely available instrumentation.[6][8]Derivatization step can add complexity and variability.[6]
ELISA Immunoassay based on the specific binding of an antibody to this compound.[9][10]ng/mL rangeHighHigh throughput, high specificity, no complex equipment needed.[9]Antibody availability and cross-reactivity can be limiting factors.[10]
Colorimetric Assays Formation of a colored product upon reaction with a specific reagent.[11]µM to mM rangeHighSimple, rapid, and cost-effective.[11]Lower sensitivity and specificity compared to other methods.[12]
Electrochemical Biosensors Biorecognition element (e.g., enzyme) coupled to an electrochemical transducer.[12][13][14]Varies (pM to µM)HighRapid detection, potential for miniaturization and on-site analysis.[14][15]Susceptible to matrix interference, stability of biological component can be a concern.[15]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for the key detection methods.

LC-MS/MS Protocol for this compound Quantification

This protocol provides a general framework for the analysis of this compound in a biological matrix.

  • Sample Preparation:

    • Homogenize 1 g of the sample with 5 mL of extraction solvent (e.g., 0.5 M HCl).[2]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • An internal standard should be added prior to extraction for accurate quantification.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound and the internal standard.[3][4]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

HPLC-Fluorescence Protocol with OPA Derivatization

This method is suitable for the sensitive detection of primary amines.

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 20 µL of 2-mercaptoethanol.[7][16] This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • Mix 100 µL of the sample extract with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature in the dark.[16]

    • Inject the derivatized sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 50 mM sodium acetate buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized this compound from other components.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.[16]

    • Emission Wavelength: 455 nm.[16]

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

cluster_LCMSMS LC-MS/MS Workflow for this compound Detection Sample Sample Preparation (Extraction, Filtration) LC Liquid Chromatography (Separation) Sample->LC Inject MS Mass Spectrometry (Detection & Quantification) LC->MS Elute Data Data Analysis MS->Data

Caption: Workflow for this compound detection using LC-MS/MS.

cluster_HPLC HPLC-Fluorescence Workflow with Derivatization Sample Sample Extract Derivatization Derivatization (e.g., with OPA) Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Inject Fluorescence Fluorescence Detection HPLC->Fluorescence

Caption: Workflow for AB-Z-amine detection by HPLC-Fluorescence.

cluster_ELISA Principle of Sandwich ELISA for this compound ImmobilizedAb Immobilized Capture Antibody ABZ_Amine This compound (Antigen) ImmobilizedAb->ABZ_Amine Binds DetectionAb Biotinylated Detection Antibody ABZ_Amine->DetectionAb Binds Enzyme Enzyme-Conjugated Streptavidin DetectionAb->Enzyme Binds Substrate Substrate Enzyme->Substrate Reacts with Signal Colorimetric Signal Substrate->Signal

Caption: Signaling pathway of a sandwich ELISA for this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ABZ-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ABZ-amine, synthesized from established safety protocols for amine compounds and general best practices for laboratory chemical waste management. Adherence to these procedures is critical for ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the general hazards associated with amine compounds, the following precautions are essential:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1]

  • Contingency Planning: An eyewash station and safety shower must be readily accessible.[1] A spill kit containing inert absorbent material should also be available.[2]

Hazard Profile and Waste Classification

This compound, as an amine-containing compound, should be treated as a hazardous chemical waste.[1][2] Do not dispose of this compound down the sanitary sewer or in regular trash.[1][2][3][4] All waste containing this compound, including contaminated consumables, must be collected for disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[2][5]

Table 1: Key Hazard Classifications for Amine Compounds

Hazard ClassificationPrecautionary Statement
Acute ToxicityHarmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using this product.
Skin Corrosion/IrritationCauses severe skin burns and eye damage. Wash skin thoroughly after handling.
Eye Damage/IrritationCauses serious eye damage. Rinse cautiously with water for several minutes.
Aquatic ToxicityHarmful to aquatic life. Avoid release to the environment.

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][6] This protocol outlines the steps for the safe collection and storage of this compound waste.

Materials:

  • Designated hazardous waste container (chemically compatible with amines, e.g., polyethylene)[5][6]

  • Waste container label

  • Secondary containment bin

  • Personal Protective Equipment (PPE)

Procedure:

  • Container Preparation: Obtain a new or clean, empty container that is chemically compatible with this compound. The original product container, if in good condition, is often a suitable choice.

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound waste") and a list of all components in the waste stream.

  • Waste Collection:

    • Carefully transfer all this compound waste, including residual amounts and contaminated items (e.g., pipette tips, gloves, weighing paper), into the designated hazardous waste container.[1]

    • Do not mix this compound waste with incompatible materials, particularly strong acids or oxidizing agents, as this can cause violent reactions.[1][2][7]

  • Container Sealing: Keep the waste container securely closed at all times, except when adding waste.[3][5][7]

  • Storage:

    • Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[5][7]

    • The storage area must have secondary containment to capture any potential leaks.[6]

    • Ensure the satellite accumulation area is away from general laboratory traffic and incompatible chemicals.

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for pickup through your EHS office or a licensed hazardous waste disposal service.[5][8]

Table 2: Incompatible Material Storage Guide

Waste StreamStorage RequirementRationale
This compound (Basic)Store separately from acids.Neutralization reaction can generate heat and fumes.[9][10]
This compound (Reducing Agent)Store separately from oxidizing agents.Potential for violent or explosive reactions.[7]
Halogenated SolventsStore in a separate, designated container.Prevents complex and potentially hazardous waste mixtures.
Non-Halogenated SolventsStore in a separate, designated container.Prevents complex and potentially hazardous waste mixtures.

Spill Management Protocol

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.

Procedure:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Clean: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if necessary). Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

Procedure:

  • Rinsing: For containers that held significant quantities of this compound, they must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the compound.[3]

  • Rinsate Collection: The first rinsate, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[3][11]

  • Defacing: All labels indicating the former contents and hazards must be removed or completely defaced from the empty container.[3]

  • Final Disposal: Once thoroughly rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ABZ_amine_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Do NOT mix with acids or oxidizing agents ppe->segregate ppe->spill collect Collect Waste in Labeled, Compatible Container segregate->collect segregate->spill store Store Sealed Container in Secondary Containment in Satellite Area collect->store collect->spill store->spill full Container Full? store->full spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect full->collect No request Request Pickup from EHS/Licensed Contractor full->request Yes end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for ABZ-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "ABZ-amine" does not correspond to a readily identifiable chemical substance in standard chemical databases. The following guidance is based on general safety protocols for handling hazardous amine compounds. It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the exact compound you are working with before any handling, storage, or disposal. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's supplied SDS.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming it shares hazards common to other amine compounds, such as corrosivity, toxicity, and potential for skin and respiratory irritation.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.2 mm). Change gloves immediately if contaminated.[1]Prevents skin contact, which can cause irritation, burns, or systemic toxicity.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects eyes from splashes, mists, or dust, which could cause severe eye irritation or permanent damage. A face shield offers additional protection for the entire face.[1]
Skin and Body Protection A chemically resistant lab coat worn over full-length pants and closed-toe shoes. For larger quantities or high-risk operations, a chemical-resistant apron or suit may be necessary.[1]Prevents accidental skin exposure. Natural fibers like cotton are preferable to synthetic materials that can melt and adhere to the skin in case of a fire.[1]
Respiratory Protection All manipulations should be performed in a certified chemical fume hood.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required.[1][2]Protects against the inhalation of harmful vapors, dust, or mists. The specific cartridge type should be selected based on a detailed hazard assessment from the chemical's SDS.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following procedural steps provide a direct guide for operational questions.

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the specific manipulations involved.[2][3]

  • Fume Hood Verification: Ensure that all handling of this compound is performed inside a certified chemical fume hood to minimize inhalation exposure. Verify that the fume hood is functioning correctly.[1]

  • Spill Kit Assembly: Have a spill kit appropriate for the chemical and quantity readily accessible. This should include an absorbent material, a neutralizing agent (if applicable), and designated waste bags.[1]

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are intact and that safety goggles provide a complete seal.[1]

Handling
  • Transfer: When transferring this compound, use appropriate equipment such as pumps or corrosion-resistant spatulas to minimize the risk of spills and exposure.[4]

  • Ventilation: Proper ventilation is essential. Local exhaust ventilation systems should be used to capture and remove amine vapors at the source.[4]

  • Work Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the work area to avoid inadvertent ingestion.[5] Wash hands and face thoroughly after handling the substance.

Disposal Plan
  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, sealed container.

  • Regulatory Compliance: All disposal of this compound and contaminated materials must be carried out in strict accordance with all relevant local, state, and federal regulations.[3][5] This includes adherence to the Resource Conservation and Recovery Act (RCRA) and the Hazardous Materials Transportation Act (HMTA).[5]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Emergency Preparedness: Establish clear procedures for spills or exposure incidents, including immediate first aid measures and medical response protocols.[2] In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move the person to fresh air.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Assemble Spill Kit B->C D Don Appropriate PPE C->D E Perform All Manipulations in Fume Hood D->E Proceed to Handling F Decontaminate Work Area E->F Complete Experiment G Segregate Chemical Waste F->G H Dispose of Waste per Regulations G->H I Doff and Dispose of Contaminated PPE H->I

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.